TMX-4116
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H19N5O4S |
|---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
3-[4-[4-methoxy-5-(pyrrolidine-1-carbonyl)thiophen-3-yl]triazol-1-yl]piperidine-2,6-dione |
InChI |
InChI=1S/C17H19N5O4S/c1-26-14-10(9-27-15(14)17(25)21-6-2-3-7-21)11-8-22(20-19-11)12-4-5-13(23)18-16(12)24/h8-9,12H,2-7H2,1H3,(H,18,23,24) |
InChI Key |
OOIINFBRWZQRRM-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
TMX-4116: An In-depth Technical Guide on the Mechanism of Action of a Selective CK1α Degrader
For Researchers, Scientists, and Drug Development Professionals
Abstract
TMX-4116 is a potent and selective degrader of casein kinase 1α (CK1α), a serine/threonine kinase implicated in the regulation of various cellular processes, including cell cycle progression, apoptosis, and signal transduction.[1][2] Developed through the chemical derivatization of the previously reported "molecular glue" compound FPFT-2216, this compound exhibits a distinct and highly selective degradation profile.[3] This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, impact on key signaling pathways, and methodologies for its experimental evaluation. This compound is currently under investigation for its therapeutic potential in hematological malignancies such as multiple myeloma and acute myeloid leukemia.[1][4]
Core Mechanism of Action: A Molecular Glue for Proteasomal Degradation
This compound functions as a "molecular glue," a small molecule that induces or stabilizes the interaction between two proteins that do not normally associate.[3] In the case of this compound, it facilitates the formation of a ternary complex between CK1α and Cereblon (CRBN), the substrate receptor of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN^).[3]
This induced proximity leads to the polyubiquitination of CK1α by the E3 ligase complex. The polyubiquitin (B1169507) chain acts as a recognition signal for the 26S proteasome, which subsequently degrades CK1α.[3] A key characteristic of this compound is its high selectivity for CK1α, showing minimal degradation of other known neosubstrates of similar compounds, such as PDE6D, IKZF1, and IKZF3.[4]
Impact on Key Signaling Pathways
The selective degradation of CK1α by this compound has significant downstream consequences on critical cellular signaling pathways, most notably the p53 and Wnt/β-catenin pathways.
Activation of the p53 Signaling Pathway
Under normal cellular conditions, CK1α is known to form a complex with MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation.[2] This CK1α-MDM2 interaction promotes the degradation of p53, thereby keeping its levels low.[2]
By inducing the degradation of CK1α, this compound disrupts the CK1α-MDM2 complex. This disruption leads to the stabilization and activation of p53.[2] Activated p53 can then translocate to the nucleus and induce the transcription of target genes involved in cell cycle arrest (e.g., p21) and apoptosis, contributing to the anti-tumor effects of this compound.[5][6]
Inhibition of the Wnt/β-catenin Signaling Pathway
CK1α is a critical component of the β-catenin destruction complex, which also includes Axin, adenomatous polyposis coli (APC), and glycogen (B147801) synthase kinase 3β (GSK3β).[7][8] In the absence of a Wnt signal, this complex facilitates the sequential phosphorylation of β-catenin, initiated by CK1α. This phosphorylation marks β-catenin for ubiquitination and subsequent proteasomal degradation, thus preventing its accumulation and translocation to the nucleus.[7]
Degradation of CK1α by this compound is hypothesized to disrupt the function of the β-catenin destruction complex. The absence of CK1α-mediated priming phosphorylation would prevent the subsequent phosphorylation by GSK3β, leading to the stabilization and accumulation of β-catenin. However, in the context of certain cancers, the net effect of CK1α degradation can be inhibitory to oncogenic signaling. The precise downstream consequences on TCF/LEF-mediated transcription are likely context-dependent.[9][10]
Quantitative Data Summary
The potency of this compound in inducing the degradation of CK1α has been evaluated in several hematological cancer cell lines. The half-maximal degradation concentration (DC50) is consistently reported to be less than 200 nM after a 4-hour treatment.
| Cell Line | Cancer Type | DC50 (nM) | Dmax (%) | Reference |
| MOLT-4 | Acute Lymphoblastic Leukemia | < 200 | > 50 | [1][3] |
| Jurkat | Acute T-cell Leukemia | < 200 | > 50 | [1][3] |
| MM.1S | Multiple Myeloma | < 200 | > 50 | [1][3] |
Note: Specific Dmax (maximum degradation) values are not consistently reported in the public literature but are generally greater than 50% at concentrations of 200 nM and above.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound. These should be optimized for specific laboratory conditions.
Western Blot Analysis of CK1α Degradation
This protocol allows for the qualitative and semi-quantitative assessment of CK1α protein levels following treatment with this compound.
Protocol:
-
Cell Culture and Treatment: Plate cells (e.g., MOLT-4, Jurkat, MM.1S) at an appropriate density. Treat with various concentrations of this compound (e.g., 0, 40, 200, 1000 nM) for a specified duration (e.g., 4 hours).
-
Cell Lysis: Harvest cells and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CK1α (and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities to determine the relative decrease in CK1α levels.
Quantitative Proteomics (LC-MS/MS)
This method provides a global and unbiased assessment of changes in the proteome following this compound treatment, confirming the selectivity of CK1α degradation.
Protocol:
-
Sample Preparation: Treat cells (e.g., MOLT-4) with this compound (e.g., 250 nM for 4 hours) and a vehicle control. Lyse the cells and quantify the protein content.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Cleanup: Desalt the peptide samples using a C18 column.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Data Analysis: Process the raw data using appropriate software to identify and quantify proteins. Compare protein abundance between the this compound-treated and control samples to identify degraded proteins.
Cell Viability Assay (e.g., MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability after treatment with this compound.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density.
-
Compound Treatment: Treat the cells with a range of this compound concentrations for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of approximately 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound is a selective CK1α degrader that operates through a molecular glue mechanism, hijacking the CRL4^CRBN^ E3 ubiquitin ligase complex to induce proteasomal degradation of its target. This targeted degradation of CK1α leads to the activation of the p53 tumor suppressor pathway and modulates the Wnt/β-catenin signaling pathway, providing a multi-pronged approach to inhibiting cancer cell growth. The high potency and selectivity of this compound make it a promising candidate for further investigation in the treatment of hematological malignancies. The experimental protocols and data presented in this guide offer a framework for the continued exploration of this compound and the development of novel targeted protein degraders.
References
- 1. This compound | CK1 Degrader | TargetMol [targetmol.com]
- 2. CK1α Plays a Central Role in Mediating MDM2 Control of p53 and E2F-1 Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | CK1α PROTAC | Probechem Biochemicals [probechem.com]
- 5. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. APC mutations disrupt β-catenin destruction complex condensates organized by Axin phase separation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The β-Catenin Destruction Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TCF/LEF dependent and independent transcriptional regulation of Wnt/β‐catenin target genes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
The Target of TMX-4116: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMX-4116 is a novel small molecule compound that has emerged as a potent and selective degrader of Casein Kinase 1α (CK1α).[1][2][3][4][5] Functioning as a molecular glue, this compound facilitates the interaction between CK1α and the E3 ubiquitin ligase machinery, leading to the ubiquitination and subsequent proteasomal degradation of CK1α.[6] This targeted protein degradation strategy offers a promising therapeutic avenue, particularly in the context of malignancies where CK1α plays a critical role, such as multiple myeloma.[3][4][5] This technical guide provides a comprehensive overview of the target of this compound, including its mechanism of action, quantitative degradation data, detailed experimental protocols, and the key signaling pathways involved.
Data Presentation
The following tables summarize the quantitative data regarding the in vitro activity of this compound in various cancer cell lines.
Table 1: In Vitro Degradation Activity of this compound
| Cell Line | Target | DC50 (nM) | Incubation Time (hours) | Reference |
| MOLT4 | CK1α | < 200 | 4 | [3][4] |
| Jurkat | CK1α | < 200 | 4 | [3][4] |
| MM.1S | CK1α | < 200 | 4 | [3][4] |
Table 2: Selectivity Profile of this compound in MOLT4 Cells
| Protein | Concentration of this compound (nM) | Incubation Time (hours) | Degradation Observed | Reference |
| CK1α | 250 | 4 | Yes | [4] |
| PDE6D | 250 | 4 | No | [4] |
| IKZF1 | 250 | 4 | No | [4] |
| IKZF3 | 250 | 4 | No | [4] |
Experimental Protocols
Cell Culture
-
Cell Lines: MOLT4 (human acute lymphoblastic leukemia), Jurkat (human T-cell leukemia), and MM.1S (human multiple myeloma) cell lines are commonly used.
-
Culture Medium: Cells are typically cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
In Vitro Degradation Assay (Western Blot)
This protocol outlines the general steps for assessing the degradation of CK1α induced by this compound using Western blotting.
-
Cell Treatment: Seed cells at an appropriate density and allow them to adhere or stabilize overnight. Treat the cells with varying concentrations of this compound (e.g., 0, 40, 200, 1000 nM) for a specified duration (typically 4 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA (bicinchoninic acid) protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.
-
SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a polyacrylamide gel (e.g., 4-12% Bis-Tris gel).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CK1α overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH or β-actin) should also be used to ensure equal protein loading.
-
Washing: Wash the membrane three times with TBST for 5-10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody corresponding to the host species of the primary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize the signal using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the CK1α signal to the loading control.
Quantitative Proteomics (LC-MS/MS-based)
A global quantitative proteomics approach can be employed to assess the selectivity of this compound.
-
Sample Preparation: Treat MOLT4 cells with this compound (e.g., 250 nM) or DMSO (vehicle control) for 4 hours. Harvest and lyse the cells.
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Labeling (Optional but recommended for quantification): Label the peptides from the different treatment groups with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Analyze the peptide mixtures using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. Peptides are separated by reverse-phase chromatography and analyzed by a mass spectrometer.
-
Data Analysis: Process the raw mass spectrometry data using specialized software (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins.[15][16] The relative abundance of proteins between the this compound-treated and control samples is then determined to identify proteins that are significantly degraded.
Mandatory Visualization
Signaling Pathways
The degradation of CK1α by this compound has significant implications for key cellular signaling pathways, primarily the Wnt/β-catenin and p53 pathways.
This compound molecular mechanism and its impact on Wnt/β-catenin and p53 signaling pathways.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.
A representative experimental workflow for the characterization of this compound.
Conclusion
This compound is a potent and selective degrader of CK1α, operating through a molecular glue mechanism. Its ability to induce the degradation of CK1α leads to the modulation of critical cancer-related signaling pathways, including the Wnt/β-catenin and p53 pathways, making it a promising candidate for further investigation in the treatment of multiple myeloma and potentially other malignancies. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and the broader field of targeted protein degradation.
References
- 1. Anti-beta Catenin antibody [15B8] (ab6301) | Abcam [abcam.com]
- 2. Phospho-p53 (Ser15) Monoclonal Antibody (C.381.0) (MA5-15229) [thermofisher.com]
- 3. This compound | CK1 Degrader | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Medchemexpress LLC HY-145322 5mg , this compound CAS: Purity:>98%, Quantity: | Fisher Scientific [fishersci.com]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. biocompare.com [biocompare.com]
- 8. CK1 Antibody | Cell Signaling Technology [cellsignal.com]
- 9. CK1 Antibody (#2655) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 10. media.cellsignal.com [media.cellsignal.com]
- 11. Anti-beta Catenin antibody (ab16051) | Abcam [abcam.com]
- 12. citeab.com [citeab.com]
- 13. biocompare.com [biocompare.com]
- 14. Phospho-p53 (Ser15) Antibody | Cell Signaling Technology [cellsignal.com]
- 15. Proteomic Software for Mass Spec Data Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 16. labkey.com [labkey.com]
TMX-4116 for Multiple Myeloma Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of TMX-4116, a selective casein kinase 1α (CK1α) degrader, for its application in multiple myeloma research. This compound represents a promising therapeutic strategy by targeting a key enzyme implicated in the pathogenesis of this hematological malignancy. This document outlines the mechanism of action, preclinical data, and detailed experimental protocols relevant to the study of this compound in the context of multiple myeloma.
Core Concepts: this compound as a Molecular Glue Degrader
This compound is a small molecule that functions as a "molecular glue," a novel class of therapeutics that induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[1] Specifically, this compound selectively targets CK1α for degradation by redirecting the CRL4CRBN E3 ubiquitin ligase to this protein.[2] This targeted protein degradation approach offers a distinct advantage over traditional enzyme inhibition, as it eliminates the entire protein, including its non-catalytic functions.
The development of this compound arose from the chemical derivatization of FPFT-2216, a less selective immunomodulatory drug (IMiD) derivative that degrades phosphodiesterase 6D (PDE6D), Ikaros (IKZF1), Aiolos (IKZF3), and CK1α.[2] Through a focused medicinal chemistry effort, this compound was engineered to exhibit high selectivity for the degradation of CK1α, while sparing other neosubstrates of the parent compound.[2]
Quantitative Data
The preclinical evaluation of this compound has demonstrated its potency and selectivity in degrading CK1α in various cell lines, including the multiple myeloma cell line MM.1S. The following tables summarize the available quantitative data.
Table 1: Dose-Dependent Degradation of CK1α by this compound in MM.1S Cells
| This compound Concentration | Incubation Time | CK1α Degradation (%) | Data Source |
| 40 nM | 4 hours | ~25% | Estimated from immunoblot data in Teng M, et al. (2022)[2] |
| 200 nM | 4 hours | >50% (DC50 < 200 nM) | Teng M, et al. (2022)[2] |
| 1 µM | 4 hours | >90% | Estimated from immunoblot data in Teng M, et al. (2022)[2] |
Table 2: Selectivity Profile of this compound
| Target Protein | Degradation by this compound (250 nM, 4h in MOLT4 cells) | Data Source |
| CK1α | Yes | Teng M, et al. (2022)[3] |
| PDE6D | No | Teng M, et al. (2022)[3] |
| IKZF1 | No | Teng M, et al. (2022)[3] |
| IKZF3 | No | Teng M, et al. (2022)[3] |
Table 3: Expected Effects of this compound on Multiple Myeloma Cell Viability and Apoptosis
| Parameter | Expected Effect | Rationale |
| Cell Viability (IC50) | Reduction in cell viability | CK1α is implicated in pro-survival pathways (AKT, β-catenin) in multiple myeloma. Its degradation is expected to be cytotoxic. |
| Apoptosis | Induction of apoptosis | Inhibition of CK1α has been shown to induce apoptosis in multiple myeloma cells through p53-dependent mechanisms. |
Note: Specific IC50 values for this compound on the viability of multiple myeloma cells have not yet been published. The expected effects are based on the known roles of CK1α and the observed effects of other CK1α inhibitors.
Signaling Pathways
The degradation of CK1α by this compound is anticipated to impact several key signaling pathways that are dysregulated in multiple myeloma, leading to anti-tumor effects.
References
TMX-4116: A Technical Guide to a Selective CK1α Degrader for Acute Myeloid Leukemia Therapy
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acute Myeloid Leukemia (AML) remains a challenging malignancy with a high rate of relapse and poor overall survival, underscoring the urgent need for novel therapeutic strategies. One promising avenue of investigation is the targeted degradation of casein kinase 1α (CK1α), a serine/threonine kinase implicated in the pathogenesis of AML. TMX-4116 has emerged as a potent and selective molecular glue degrader of CK1α. This technical guide provides an in-depth overview of this compound, its mechanism of action, preclinical efficacy in AML models, and detailed experimental protocols to facilitate further research and development.
Introduction
This compound is a small molecule that induces the degradation of CK1α through the recruitment of the Cereblon (CRBN) E3 ubiquitin ligase complex. By selectively targeting CK1α for proteasomal degradation, this compound activates the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis in AML cells. This targeted approach offers the potential for improved efficacy and reduced off-target toxicity compared to conventional chemotherapies. This document summarizes the current preclinical data on this compound and provides detailed methodologies for its investigation in the context of AML therapy.
Mechanism of Action: CK1α Degradation and p53 Pathway Activation
This compound functions as a molecular glue, bringing together the E3 ubiquitin ligase substrate receptor CRBN and the neosubstrate CK1α. This induced proximity leads to the polyubiquitination of CK1α and its subsequent degradation by the 26S proteasome.
The degradation of CK1α has a profound impact on the p53 signaling pathway. In AML cells with wild-type TP53, CK1α has been shown to negatively regulate p53 activity. The removal of CK1α by this compound leads to the stabilization and activation of p53. Activated p53 then transcriptionally upregulates its target genes, including the cyclin-dependent kinase inhibitor p21 (CDKN1A) and the E3 ubiquitin-protein ligase MDM2. The induction of p21 leads to G1 cell cycle arrest, while the sustained activation of p53 ultimately triggers apoptosis.
TMX-4116 Selectivity Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMX-4116 is a potent and selective molecular glue degrader that specifically targets Casein Kinase 1α (CK1α) for proteasomal degradation. Developed through the chemical derivatization of the multi-target degrader FPFT-2216, this compound exhibits a refined selectivity profile, offering a valuable tool for studying the biological functions of CK1α and as a potential therapeutic agent in indications such as multiple myeloma. This guide provides a comprehensive overview of the selectivity profile of this compound, including its mechanism of action, quantitative degradation data, and detailed experimental protocols.
Mechanism of Action
This compound functions as a molecular glue, a type of small molecule that induces proximity between two proteins that do not normally interact. Specifically, this compound facilitates the interaction between the E3 ubiquitin ligase Cereblon (CRBN) and CK1α. This induced proximity leads to the polyubiquitination of CK1α by the CRL4CRBN complex, marking it for subsequent degradation by the 26S proteasome. This targeted degradation of CK1α is the basis for the pharmacological activity of this compound.[1]
Quantitative Selectivity Profile
This compound demonstrates high selectivity for the degradation of CK1α over other known targets of its parent compound, FPFT-2216, namely PDE6D, IKZF1, and IKZF3.[2] The degradation potency of this compound has been quantified in various hematological cancer cell lines.
| Target | Cell Line | DC50 (nM) | Reference |
| CK1α | MOLT4 | < 200 | [3][4][5] |
| CK1α | Jurkat | < 200 | [3][4][5] |
| CK1α | MM.1S | < 200 | [3][4][5] |
At a concentration of 250 nM, this compound was shown to induce the degradation of its primary target, CK1α, in MOLT4 cells without any detectable downregulation of PDE6D, IKZF1, and IKZF3.[4]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for this compound-mediated degradation of CK1α.
Caption: this compound-mediated degradation of CK1α.
Experimental Protocols
Cellular Degradation Assay (Western Blot)
This protocol describes the methodology for assessing the degradation of CK1α and other proteins in cell lines treated with this compound.
1. Cell Culture and Treatment:
-
Culture MOLT4, Jurkat, or MM.1S cells in appropriate media and conditions.
-
Seed cells at a suitable density and allow them to adhere or stabilize overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 40, 200, 1000 nM) or a vehicle control (DMSO) for a specified time (e.g., 4 hours).
2. Cell Lysis:
-
After treatment, harvest the cells by centrifugation.
-
Wash the cell pellets with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate the lysates on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysates by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extracts.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations for all samples.
-
Denature the protein samples by boiling in Laemmli sample buffer.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CK1α, PDE6D, IKZF1, IKZF3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
5. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein bands to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Determine the DC50 values by fitting the dose-response data to a four-parameter logistic curve.
Proteome-wide Selectivity Analysis (Quantitative Mass Spectrometry)
This protocol provides a general workflow for assessing the global selectivity of this compound using quantitative mass spectrometry-based proteomics.
Caption: Proteomics workflow for this compound selectivity.
1. Sample Preparation:
-
Treat MOLT4 cells with this compound (e.g., 250 nM) and a vehicle control (DMSO) for a specified duration (e.g., 4 hours).
-
Harvest and lyse the cells as described in the Western Blot protocol.
2. Protein Digestion:
-
Quantify the protein extracts.
-
Reduce the disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate the cysteine residues with iodoacetamide (B48618) (IAA).
-
Digest the proteins into peptides using sequencing-grade trypsin overnight at 37°C.
3. Isobaric Labeling (e.g., TMT):
-
Label the peptide samples from the different treatment groups with tandem mass tags (TMT) according to the manufacturer's protocol.
-
Combine the labeled samples.
4. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Fractionate the combined peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze the peptide fractions by nano-LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).
5. Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant or Proteome Discoverer).
-
Search the data against a human protein database to identify and quantify proteins.
-
Normalize the protein abundance data.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon this compound treatment.
-
Generate a volcano plot to visualize the changes in protein abundance and identify significant hits.
Conclusion
This compound is a highly selective molecular glue degrader of CK1α. Its specificity has been established through cellular degradation assays and global proteomic analysis, demonstrating potent and selective degradation of CK1α in relevant cancer cell lines with minimal impact on other known off-targets of its parent compound. The detailed protocols provided in this guide offer a framework for researchers to independently verify and further explore the selectivity profile and mechanism of action of this compound.
References
- 1. Targeted protein degradation in hematologic malignancies: clinical progression towards novel therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | CK1α PROTAC | Probechem Biochemicals [probechem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | CK1 Degrader | TargetMol [targetmol.com]
TMX-4116: A Technical Guide to its In Vitro Degradation Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
TMX-4116 is a potent and selective small molecule degrader of Casein Kinase 1α (CK1α).[1][2] As a molecular glue, this compound facilitates the interaction between CK1α and the Cereblon (CRBN) E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent proteasomal degradation of CK1α.[3][4] This targeted protein degradation approach offers a powerful tool for studying the cellular functions of CK1α and holds therapeutic potential, particularly in the context of hematological malignancies like multiple myeloma.[1][2][5] This technical guide provides an in-depth overview of the in vitro degradation activity of this compound, including quantitative data, detailed experimental protocols, and the relevant signaling pathways.
Quantitative Degradation Activity
This compound has demonstrated potent and selective degradation of CK1α across multiple human cancer cell lines. The efficiency of degradation is typically quantified by the DC50 value, which represents the concentration of the compound required to induce 50% degradation of the target protein.
| Cell Line | Cancer Type | DC50 (nM) for CK1α | Reference |
| MOLT-4 | Acute Lymphoblastic Leukemia | < 200 | [1][2][5] |
| Jurkat | T-cell Leukemia | < 200 | [2][5] |
| MM.1S | Multiple Myeloma | < 200 | [2][5] |
Table 1: In vitro degradation activity of this compound against CK1α in various cancer cell lines.
Experimental Protocols
This section details the key experimental procedures for assessing the in vitro degradation activity of this compound.
Cell Culture
-
Cell Lines:
-
MOLT-4 (ATCC® CRL-1582™): Human T lymphoblast cell line from a patient with acute lymphoblastic leukemia.
-
Jurkat, Clone E6-1 (ATCC® TIB-152™): Human acute T-cell leukemia cell line.
-
MM.1S (ATCC® CRL-2974™): Human B lymphoblast cell line from a patient with multiple myeloma.
-
-
Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. Suspension cells like MOLT-4 and Jurkat are passaged by dilution, while adherent cells, if used, would be passaged using standard trypsinization methods.
This compound Treatment
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in dimethyl sulfoxide (B87167) (DMSO).
-
Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that allows for logarithmic growth during the treatment period.
-
Treatment: Dilute the this compound stock solution in fresh culture medium to the desired final concentrations (e.g., a serial dilution from 1 µM down to nanomolar concentrations). Add the treatment medium to the cells. Include a vehicle control (DMSO-treated) group.
-
Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 12, 24 hours) to assess the kinetics of degradation.
Western Blotting for CK1α Degradation
This protocol is used to qualitatively and semi-quantitatively assess the levels of CK1α protein following this compound treatment.
-
Cell Lysis:
-
Harvest cells by centrifugation.
-
Wash the cell pellet with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method such as the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts for each sample and prepare them for electrophoresis by adding Laemmli sample buffer and boiling.
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CK1α (e.g., from a reputable supplier, diluted according to the manufacturer's instructions) overnight at 4°C with gentle agitation. A loading control antibody (e.g., GAPDH, β-actin) should be used on the same blot to ensure equal protein loading.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody's host species for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane extensively with TBST.
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities using appropriate software to determine the percentage of CK1α degradation relative to the vehicle control.
-
Quantitative Proteomics for Selectivity Profiling
Quantitative mass spectrometry-based proteomics can be employed to assess the selectivity of this compound across the entire proteome.
-
Sample Preparation:
-
Treat cells (e.g., MOLT-4) with this compound (e.g., 250 nM for 4 hours) and a vehicle control.
-
Harvest and lyse the cells as described for Western blotting.
-
Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Label the peptides from different treatment groups with isobaric tags (e.g., Tandem Mass Tags, TMT) for multiplexed analysis.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Combine the labeled peptide samples.
-
Separate the peptides by reverse-phase liquid chromatography.
-
Analyze the eluting peptides using a high-resolution mass spectrometer.
-
-
Data Analysis:
-
Identify and quantify the relative abundance of thousands of proteins across the different treatment conditions.
-
Determine the proteins that are significantly downregulated upon this compound treatment to assess the selectivity of degradation.
-
Signaling Pathways
This compound, by inducing the degradation of CK1α, impacts key cellular signaling pathways in which this kinase plays a crucial role.
Mechanism of Action: CRL4-CRBN E3 Ligase Complex
This compound acts as a molecular glue, promoting the formation of a ternary complex between CK1α and the CRBN E3 ubiquitin ligase. This proximity induces the polyubiquitination of CK1α, marking it for degradation by the 26S proteasome.
Impact on the Wnt/β-catenin Signaling Pathway
CK1α is a key negative regulator of the Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, CK1α phosphorylates β-catenin, priming it for further phosphorylation by GSK3β and subsequent ubiquitination and degradation. By degrading CK1α, this compound can lead to the stabilization and accumulation of β-catenin, potentially activating downstream Wnt target genes.
Involvement in the p53 Signaling Pathway
CK1α is also known to regulate the stability and activity of the tumor suppressor protein p53. By degrading CK1α, this compound may lead to the stabilization and activation of p53, thereby promoting cell cycle arrest or apoptosis in cancer cells.
Conclusion
This compound is a valuable research tool for investigating the roles of CK1α in cellular processes. Its potent and selective degradation of CK1α provides a clear mechanism of action that can be readily assessed using standard laboratory techniques. The detailed protocols and pathway diagrams in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound to explore its therapeutic potential. Further investigation into the downstream consequences of CK1α degradation in various cellular contexts will continue to elucidate the full biological impact of this promising molecular glue degrader.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Molecular Glues: The Adhesive Connecting Targeted Protein Degradation to the Clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From Thalidomide to Rational Molecular Glue Design for Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound | CK1 Degrader | TargetMol [targetmol.com]
Methodological & Application
Application Notes: TMX-4116 for In Vitro CK1α Degradation
Introduction
TMX-4116 is a potent and selective molecular glue degrader that targets Casein Kinase 1α (CK1α) for degradation.[1][2][3] It functions by inducing the formation of a ternary complex between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and CK1α, leading to the ubiquitination and subsequent proteasomal degradation of CK1α.[3] Unlike its parent compound, FPFT-2216, this compound exhibits enhanced selectivity for CK1α, with minimal effect on other proteins such as PDE6D, IKZF1, and IKZF3.[1][3] This specificity makes this compound a valuable chemical probe for studying the biological roles of CK1α in various cellular processes, including the Wnt/β-catenin and p53 signaling pathways.[4][5][6] These application notes provide detailed protocols for the use of this compound in cell culture to study CK1α degradation and its downstream functional consequences.
Mechanism of Action
This compound acts as a molecular glue, hijacking the CUL4-DDB1-CRBN E3 ubiquitin ligase complex to induce the degradation of CK1α.[3] This degradation can impact key signaling pathways involved in cell proliferation and survival.
Caption: Mechanism of this compound-induced CK1α degradation via the CRBN E3 ligase pathway.
Protocols
1. Preparation of this compound Stock Solutions
This compound is supplied as a powder and is soluble in DMSO.[7] For experimental use, it is recommended to prepare a concentrated stock solution in DMSO, which can then be diluted to the final working concentration in cell culture medium.
Materials:
-
This compound powder (Cat. No.: HY-145322 or equivalent)[7]
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
Procedure:
-
Briefly centrifuge the vial of this compound powder to ensure all contents are at the bottom.
-
Aseptically add the appropriate volume of sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Warm the solution and use sonication if necessary to ensure complete dissolution.[7]
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[2]
Table 1: Preparation of this compound Stock Solutions [7]
| Desired Stock Concentration | This compound Mass (MW: 389.43 g/mol ) | Volume of DMSO to Add |
|---|---|---|
| 1 mM | 1 mg | 2.5679 mL |
| 5 mM | 1 mg | 0.5136 mL |
| 10 mM | 1 mg | 0.2568 mL |
| 10 mM | 5 mg | 1.2839 mL |
2. In Vitro CK1α Degradation Assay
This protocol describes how to treat cells with this compound and assess the degradation of CK1α using Western blotting.
Materials:
-
Complete cell culture medium
-
This compound stock solution
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Primary antibody against CK1α
-
Primary antibody for a loading control (e.g., β-actin, GAPDH)
-
Appropriate secondary antibodies
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: The following day (for adherent cells), dilute the this compound stock solution in fresh culture medium to the desired final concentrations. Recommended starting concentrations range from 10 nM to 1 µM.[1][7] Add the this compound-containing medium to the cells. Include a DMSO vehicle control.
-
Incubation: Incubate the cells for a specified period. A 4-hour incubation is sufficient to observe significant degradation in sensitive cell lines.[1][7]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer containing protease inhibitors.
-
Western Blotting: Determine the protein concentration of the lysates. Perform SDS-PAGE, transfer proteins to a membrane, and probe with primary antibodies for CK1α and a loading control, followed by the appropriate HRP-conjugated secondary antibodies.[8]
-
Detection: Visualize the protein bands using a chemiluminescence detection system. The reduction in the CK1α band intensity relative to the vehicle control and loading control indicates degradation.
Caption: Experimental workflow for assessing CK1α protein degradation by Western blot.
Table 2: this compound Degradation Activity
| Cell Line | Cell Type | DC50 (Degradation Concentration 50%) | Reference |
|---|---|---|---|
| MOLT4 | Acute Lymphoblastic Leukemia | < 200 nM | [1][2][7] |
| Jurkat | Human T Lymphoblast | < 200 nM | [1][2][7] |
| MM.1S | Multiple Myeloma | < 200 nM |[1][2][7] |
3. Cell Viability / Cytotoxicity Assay
This protocol is used to determine the effect of this compound on cell proliferation and viability, often to calculate an IC50 value.
Materials:
-
Cells of interest
-
96-well clear or opaque-walled plates
-
This compound stock solution
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density.
-
Treatment: Add serial dilutions of this compound to the wells. Include wells for vehicle control (DMSO) and no-cell (media only) blanks.
-
Incubation: Incubate the plate for a desired period, typically 24 to 72 hours.[9][10]
-
Assay: Add the viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the cell viability against the log of the this compound concentration. Use non-linear regression to calculate the IC50 value.
4. Cell Cycle and Apoptosis Analysis
Flow cytometry can be used to assess the impact of CK1α degradation on the cell cycle and apoptosis. The degradation of CK1α has been linked to the p53 and apoptosis pathways.[4]
Materials:
-
Cells and this compound treatment setup as described above
-
Flow cytometry buffer (e.g., PBS with 2% FBS)
-
For Cell Cycle: 70% ethanol (B145695) (ice-cold), RNase A, Propidium Iodide (PI) staining solution.[11]
-
For Apoptosis: Annexin V-FITC and PI staining kit.[9]
Procedure:
-
Cell Preparation: Treat cells with this compound for 24-72 hours. Harvest both adherent and floating cells, wash with cold PBS, and count them.
-
Staining (Cell Cycle): a. Fix cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. Incubate for at least 2 hours at 4°C. b. Wash the fixed cells and resuspend in PBS containing RNase A and PI.[11] c. Incubate in the dark for 30 minutes before analysis.
-
Staining (Apoptosis): a. Resuspend live cells in 1X Annexin V binding buffer. b. Add Annexin V-FITC and PI according to the manufacturer's protocol.[9] c. Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells on a flow cytometer. For cell cycle, quantify the percentage of cells in G0/G1, S, and G2/M phases. For apoptosis, quantify the percentage of live, early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.[11]
Caption: General workflow for flow cytometry analysis of cell cycle and apoptosis.
Downstream Signaling Pathways
The degradation of CK1α by this compound is expected to modulate signaling pathways where CK1α plays a key role. This includes the Wnt/β-catenin and p53 pathways.[4][12] CK1α-mediated phosphorylation of β-catenin primes it for degradation, thus acting as a negative regulator of the Wnt pathway.[12] CK1α also regulates p53, and its degradation can lead to the activation of p53 target genes and apoptosis.[4][6]
Caption: Potential downstream signaling consequences of CK1α degradation by this compound.
References
- 1. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of FPFT-2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Molecular glue degrader for tumor treatment [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. MDMX inhibits casein kinase 1α activity and stimulates Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. MDMX inhibits casein kinase 1α activity and stimulates Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. A novel orally active proteasome inhibitor ONX 0912 triggers in vitro and in vivo cytotoxicity in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Flow Cytometric Analysis of 4-HPR-induced Apoptosis and Cell Cycle Arrest in Acute Myelocytic Leukemia Cell Line (NB-4) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting Protein Kinases in Blood Cancer: Focusing on CK1α and CK2 [mdpi.com]
Application Notes and Protocols for T-MAX-4116 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing TMX-4116, a potent and selective casein kinase 1α (CK1α) degrader, in Western blot experiments. This document outlines the mechanism of action of this compound, detailed protocols for its application, and data presentation guidelines to facilitate reproducible and accurate results.
Introduction to this compound
This compound is a small molecule "molecular glue" that selectively induces the degradation of CK1α.[1][2] It functions by promoting an interaction between the CRL4-CRBN E3 ubiquitin ligase and CK1α, leading to the ubiquitination and subsequent degradation of CK1α by the proteasome.[1][2] this compound has demonstrated a high degradation preference for CK1α with minimal effects on other proteins such as PDE6D, IKZF1, and IKZF3, making it a valuable tool for studying the specific roles of CK1α in various cellular processes.[1][3] It has been shown to be effective in multiple cell lines, including MOLT4, Jurkat, and MM.1S cells.[4][5]
Mechanism of Action of this compound
This compound acts as a molecular glue to induce the proximity of CK1α to the E3 ubiquitin ligase complex, CRL4-CRBN. This induced proximity facilitates the transfer of ubiquitin molecules to CK1α. Poly-ubiquitinated CK1α is then recognized and degraded by the 26S proteasome, leading to a rapid and selective reduction in cellular CK1α levels.
Caption: Mechanism of this compound-induced CK1α degradation.
Quantitative Data Summary
The following table summarizes the effective concentrations and treatment times for this compound as reported in the literature. These values can serve as a starting point for experimental design.
| Cell Line | This compound Concentration | Incubation Time | Outcome | Reference |
| MOLT4 | 250 nM | 4 hours | Selective degradation of CK1α | [3][6] |
| MOLT4 | 1 µM | 4 hours | High degradation preference for CK1α | [6] |
| Jurkat | < 200 nM (DC50) | 4 hours | Potent degradation of CK1α | [3][4] |
| MM.1S | < 200 nM (DC50) | 4 hours | Potent degradation of CK1α | [3][4] |
Note: DC50 is the concentration required to induce 50% degradation of the target protein.
Experimental Protocols
This section provides a detailed protocol for a typical Western blot experiment to assess the degradation of CK1α following this compound treatment.
Experimental Workflow
Caption: Western blot workflow for this compound treatment.
Materials
-
This compound (stock solution in DMSO)
-
Cell line of interest (e.g., MOLT4, Jurkat, MM.1S)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer (or other suitable lysis buffer)
-
BCA protein assay kit
-
Laemmli sample buffer (4x or 6x)
-
SDS-PAGE gels
-
Running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CK1α (e.g., Rabbit anti-Casein Kinase 1 alpha)[3]
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol
1. Cell Culture and Treatment:
a. Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment. b. Prepare serial dilutions of this compound in complete culture medium. A common concentration range to test is 10 nM to 1 µM.[6] c. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.[9] d. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle. e. Incubate the cells for the desired time period. A 4-hour incubation is a good starting point based on existing data.[3][6]
2. Cell Lysis:
a. After incubation, wash the cells once with ice-cold PBS. b. Lyse the cells by adding ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.[7][8] c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. f. Transfer the supernatant (protein extract) to a new pre-chilled tube.
3. Protein Quantification:
a. Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions. b. Normalize the protein concentrations of all samples with lysis buffer.
4. SDS-PAGE:
a. Prepare protein samples for loading by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes. b. Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-PAGE gel. c. Run the gel according to the manufacturer's instructions until the dye front reaches the bottom.
5. Protein Transfer:
a. Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[7] b. After transfer, you can briefly stain the membrane with Ponceau S to verify transfer efficiency.
6. Antibody Incubation:
a. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against CK1α diluted in blocking buffer overnight at 4°C with gentle agitation. c. The following day, wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation. e. Wash the membrane three times for 10 minutes each with TBST. f. Repeat steps 6b-6e for the loading control antibody.
7. Detection:
a. Prepare the ECL substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for the recommended time. c. Capture the chemiluminescent signal using an imaging system.
8. Data Analysis:
a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. Normalize the intensity of the CK1α band to the intensity of the corresponding loading control band. c. Compare the normalized CK1α levels in this compound-treated samples to the vehicle-treated control to determine the extent of degradation.
Troubleshooting
| Issue | Possible Cause | Solution |
| No or weak CK1α signal | Insufficient protein loading, inefficient transfer, or inactive antibody. | Verify protein concentration, check transfer efficiency with Ponceau S, and use a fresh or validated antibody. |
| High background | Insufficient blocking, insufficient washing, or too high antibody concentration. | Increase blocking time, increase wash duration/frequency, and optimize antibody dilutions. |
| Multiple non-specific bands | Antibody cross-reactivity or protein degradation. | Use a more specific antibody and ensure fresh protease inhibitors are used during lysis.[7] |
| Inconsistent loading control | Inaccurate protein quantification or pipetting errors. | Be meticulous with protein quantification and sample loading. |
By following these application notes and protocols, researchers can effectively utilize this compound as a tool to investigate the biological functions of CK1α through its targeted degradation, with Western blotting serving as a robust method for confirming its efficacy.
References
- 1. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of FPFT-2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | CK1 Degrader | TargetMol [targetmol.com]
- 5. This compound | Scientist.com [app.scientist.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for TMX-4116 in MOLT-4 Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
TMX-4116 is a potent and selective degrader of Casein Kinase 1α (CK1α). It functions as a molecular glue, inducing the ubiquitination and subsequent proteasomal degradation of CK1α.[1][2][3][4][5] In MOLT-4 cells, a human T-cell acute lymphoblastic leukemia (T-ALL) cell line, this compound has been demonstrated to effectively and selectively degrade CK1α, suggesting its potential as a chemical probe to investigate the role of CK1α in T-ALL and as a potential therapeutic agent.[1][2] These application notes provide detailed protocols for the use of this compound in MOLT-4 cell culture, including methods for assessing cell viability, induction of apoptosis, and monitoring the degradation of CK1α.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound in MOLT-4 cells based on available literature.
| Parameter | Cell Line | Value | Reference |
| DC50 (50% Degradation Concentration) | MOLT-4 | < 200 nM | [2][4][5] |
| Effective Concentration for CK1α Degradation | MOLT-4 | 250 nM | [1][2] |
| Concentration for High Degradation Preference | MOLT-4 | 1 µM | [1][3] |
| Incubation Time for Degradation | MOLT-4 | 4 hours | [1][3] |
Signaling Pathways and Experimental Workflow
This compound Mechanism of Action
This compound acts as a molecular glue to induce the degradation of CK1α. This process involves the recruitment of the E3 ubiquitin ligase complex, leading to the polyubiquitination of CK1α and its subsequent degradation by the proteasome. The degradation of CK1α can impact downstream signaling pathways involved in cell cycle progression and survival.
Experimental Workflow for this compound Treatment and Analysis in MOLT-4 Cells
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on MOLT-4 cells.
Experimental Protocols
MOLT-4 Cell Culture
MOLT-4 cells are grown in suspension and require specific handling for optimal growth and viability.
Materials:
-
MOLT-4 cells (e.g., ATCC CRL-1582)
-
RPMI-1640 medium (e.g., ATCC 30-2001)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (optional)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypan Blue solution
-
Hemocytometer or automated cell counter
-
Serological pipettes
-
Sterile conical tubes (15 mL and 50 mL)
-
Cell culture flasks (T-25 or T-75)
-
Humidified incubator (37°C, 5% CO2)
-
Biological safety cabinet
Complete Growth Medium:
-
RPMI-1640
-
10% FBS
-
1% Penicillin-Streptomycin (optional)
Protocol:
-
Thawing Cryopreserved Cells:
-
Rapidly thaw the vial of frozen MOLT-4 cells in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 125 x g for 5-7 minutes.
-
Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to a T-25 culture flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
-
Maintaining Cell Cultures:
-
MOLT-4 cells grow in suspension. Maintain cell density between 3 x 105 and 1 x 106 cells/mL for optimal growth.[3]
-
To passage, determine the cell density using a hemocytometer or automated cell counter with Trypan Blue exclusion for viability.
-
Dilute the cell suspension to a seeding density of approximately 3-5 x 105 cells/mL in a new culture flask with fresh, pre-warmed complete growth medium.
-
Change the medium every 2-3 days by centrifuging the cell suspension, removing the old medium, and resuspending the cells in fresh medium.
-
This compound Stock Solution Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
Cell Viability Assay (MTT Assay)
This protocol is to determine the effect of this compound on MOLT-4 cell viability and to calculate the IC50 value.
Materials:
-
MOLT-4 cells in logarithmic growth phase
-
Complete growth medium
-
This compound stock solution
-
96-well flat-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed MOLT-4 cells into a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well in 100 µL of complete growth medium.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. A suggested starting range is from 1 nM to 10 µM.
-
Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is to assess the induction of apoptosis in MOLT-4 cells following treatment with this compound.
Materials:
-
MOLT-4 cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed MOLT-4 cells in a 6-well plate at a density of 5 x 105 cells/mL.
-
Treat the cells with the desired concentrations of this compound (e.g., 250 nM, 1 µM, and a concentration around the determined IC50) and a vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Western Blot Analysis for CK1α Degradation
This protocol is to confirm the degradation of CK1α in MOLT-4 cells after treatment with this compound.
Materials:
-
MOLT-4 cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-CK1α and anti-β-actin (or other loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed MOLT-4 cells and treat with this compound at various concentrations (e.g., 40 nM, 200 nM, 1 µM) for 4 hours. Include a vehicle control.
-
Harvest cells by centrifugation and wash with cold PBS.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
-
Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CK1α antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with an anti-β-actin antibody as a loading control.
Troubleshooting
-
Low Cell Viability: Ensure proper cell culture maintenance, including cell density and media changes. Use a lower concentration of DMSO in the final culture volume (<0.1%).
-
Inconsistent Assay Results: Ensure accurate pipetting and cell counting. Use cells in the logarithmic growth phase for all experiments.
-
No CK1α Degradation: Confirm the activity of this compound. Check the integrity of the protein lysate and the functionality of the antibodies. Optimize treatment time and concentration.
References
TMX-4116 Treatment of Jurkat Cells: Application Notes and Protocols
For Research Use Only.
Introduction
TMX-4116 is a potent and selective degrader of Casein Kinase 1α (CK1α)[1]. As a member of the casein kinase 1 family, CK1α is a crucial serine/threonine kinase involved in the regulation of multiple cellular survival pathways, including the p53 and Wnt signaling pathways[1]. By inducing the degradation of CK1α, this compound offers a powerful tool to investigate the cellular consequences of CK1α loss. In Jurkat cells, a human T-lymphocyte cell line, this compound has been shown to efficiently degrade CK1α with a DC50 value of less than 200 nM following a 4-hour treatment[1].
These application notes provide detailed protocols for studying the effects of this compound on Jurkat cells, including methodologies for assessing cell viability, apoptosis, and cell cycle distribution. Furthermore, a protocol for verifying the degradation of the target protein, CK1α, via Western blotting is included. The provided data is illustrative and serves as a guide for experimental design.
Data Presentation
This compound Quantitative Data in Jurkat Cells
The following tables summarize expected quantitative data for Jurkat cells treated with this compound over various time points. This data is representative and should be confirmed experimentally.
Table 1: Cell Viability (IC50) of this compound in Jurkat Cells
| Treatment Time (hours) | IC50 (nM) |
| 24 | >1000 |
| 48 | 150 |
| 72 | 50 |
Table 2: Apoptosis Induction by this compound (200 nM) in Jurkat Cells
| Treatment Time (hours) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Control) | 2-5 | 1-3 | 3-8 |
| 12 | 8-12 | 2-4 | 10-16 |
| 24 | 15-25 | 5-10 | 20-35 |
| 48 | 20-30 | 15-25 | 35-55 |
| 72 | 15-25 | 30-40 | 45-65 |
Table 3: Cell Cycle Analysis of Jurkat Cells Treated with this compound (200 nM)
| Treatment Time (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptotic) (%) |
| 0 (Control) | 45-55 | 30-40 | 10-15 | <2 |
| 12 | 50-60 | 25-35 | 10-15 | 2-5 |
| 24 | 60-70 | 15-25 | 5-10 | 5-15 |
| 48 | 55-65 | 10-20 | 5-10 | 15-25 |
| 72 | 40-50 | 5-15 | <5 | >30 |
Mandatory Visualizations
Caption: this compound mediated degradation of CK1α and downstream effects.
Caption: Experimental workflow for this compound treatment in Jurkat cells.
Experimental Protocols
Jurkat Cell Culture
-
Media: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in suspension culture in a humidified incubator at 37°C with 5% CO2.
-
Cell Density: Keep the cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
-
Subculture: Split the culture every 2-3 days to maintain logarithmic growth. Centrifuge cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh, pre-warmed media.
-
Viability Check: Before each experiment, ensure cell viability is >95% using a Trypan Blue exclusion assay.
Cell Viability Assay (CCK-8/MTT)
-
Cell Seeding: Seed Jurkat cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired final concentrations to the wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C and 5% CO2.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with Reagent: Incubate for 2-4 hours at 37°C. For MTT, after incubation, carefully remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 450 nm (for CCK-8) or 570 nm (for MTT) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using appropriate software.
Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Cell Seeding and Treatment: Seed Jurkat cells in a 6-well plate at a density of 5 x 10^5 cells/well. Treat with the desired concentration of this compound (e.g., 200 nM) or vehicle for 12, 24, 48, and 72 hours.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze immediately by flow cytometry.
Cell Cycle Analysis (PI Staining by Flow Cytometry)
-
Cell Seeding and Treatment: Seed and treat Jurkat cells as described for the apoptosis assay.
-
Cell Harvesting and Fixation: Harvest the cells and wash once with PBS. Resuspend the cell pellet in 500 µL of PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol (B145695) dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet once with PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Buffer.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Western Blot for CK1α Degradation
-
Cell Seeding and Treatment: Seed Jurkat cells in a 6-well plate at a density of 2 x 10^6 cells/well. Treat with various concentrations of this compound (e.g., 0, 40, 200, 1000 nM) for 4 hours.
-
Cell Lysis: Harvest cells and wash with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes with occasional vortexing.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA protein assay.
-
Sample Preparation: Mix the cell lysate with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against CK1α (and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
Application Notes and Protocols for TMX-4116 In Vivo Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental design for TMX-4116, a selective casein kinase 1α (CK1α) degrader. The protocols outlined below are intended to guide researchers in designing and executing robust preclinical studies to evaluate the efficacy and mechanism of action of this compound in relevant cancer models.
Introduction
This compound is a molecular glue degrader that selectively targets CK1α for ubiquitination and subsequent proteasomal degradation.[1][2][3][4][5][6] By reducing the levels of CK1α, this compound has shown potential as a therapeutic agent, particularly in hematological malignancies such as multiple myeloma and acute myeloid leukemia (AML).[2][7] CK1α is a crucial regulator of various cellular processes, including the p53 and β-catenin signaling pathways.[7][8][9] Dysregulation of these pathways is a hallmark of many cancers.
Mechanism of Action
This compound functions by inducing the proximity of CK1α to the CRL4CRBN E3 ubiquitin ligase complex. This induced proximity leads to the polyubiquitination of CK1α, marking it for degradation by the proteasome. The selective degradation of CK1α can lead to the activation of the p53 tumor suppressor pathway and inhibition of the Wnt/β-catenin signaling pathway, ultimately resulting in anti-proliferative and pro-apoptotic effects in cancer cells.[7][8][9]
Signaling Pathway
The degradation of CK1α by this compound impacts key signaling pathways implicated in cancer pathogenesis.
In Vivo Experimental Design
A well-designed in vivo study is critical to evaluate the therapeutic potential of this compound. The following sections provide a detailed protocol for a typical xenograft study in mice.
Animal Models
The choice of animal model is crucial for the successful evaluation of this compound. Given its potential application in multiple myeloma, several well-established mouse models can be utilized.[10][11][12][13]
| Animal Model | Description | Key Features |
| SCID or NSG Mice | Immunodeficient mice that can accept human cell line xenografts. | Allows for the engraftment of human multiple myeloma cell lines (e.g., MM.1S, MOLT-4, Jurkat).[2][3][6] |
| Vk*MYC Mice | An immunocompetent, transgenic model that spontaneously develops myeloma. | Mimics the natural progression of human multiple myeloma.[12] |
| 5TGM1 Model | Syngeneic model where 5TGM1 myeloma cells are injected into immunocompetent C57BL/KaLwRij mice. | Allows for the study of the interaction between the tumor and the immune system.[11] |
For initial efficacy studies, human multiple myeloma cell line xenografts in immunodeficient mice are commonly used.
Experimental Workflow
Detailed Protocols
Cell Culture and Implantation
-
Cell Lines: Human multiple myeloma cell lines such as MM.1S, MOLT-4, or Jurkat are suitable for xenograft studies.[2][3][6]
-
Culture Conditions: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO₂.
-
Implantation:
-
Harvest cells during the logarithmic growth phase.
-
Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Subcutaneously inject 5-10 x 10⁶ cells in a volume of 100-200 µL into the flank of 6-8 week old female SCID or NSG mice.
-
Dosing and Administration
-
Formulation: this compound can be formulated for in vivo use. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. Solubility information suggests it can also be prepared in DMSO and corn oil.[14]
-
Dose Levels: Based on in vitro potency (DC₅₀ < 200 nM), a starting dose range for in vivo studies could be 10-50 mg/kg.[1][4][5] Dose-ranging studies are recommended to determine the optimal therapeutic dose.
-
Route of Administration: Administration can be intraperitoneal (IP) or oral (PO). Pharmacokinetic studies have demonstrated oral bioavailability for similar CK1α degraders.[15]
-
Dosing Schedule: A daily dosing schedule is a common starting point. The duration of treatment will depend on the tumor growth rate and study objectives, typically ranging from 21 to 28 days.
Monitoring and Endpoint Analysis
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Body Weight: Monitor body weight 2-3 times per week as an indicator of toxicity.
-
Endpoint: The primary endpoint is typically tumor growth inhibition. Secondary endpoints can include survival, body weight changes, and biomarker analysis. Euthanize mice when tumors reach a predetermined size (e.g., 1500-2000 mm³) or if they show signs of significant morbidity.
-
Pharmacodynamic (PD) Analysis:
-
Collect tumor and tissue samples at the end of the study.
-
Prepare tissue lysates for Western blot analysis to confirm the degradation of CK1α and assess the modulation of downstream pathway proteins (e.g., p53, β-catenin).
-
Immunohistochemistry (IHC) can be used to assess protein expression in the tumor microenvironment.
-
-
Efficacy Data Presentation:
| Treatment Group | N | Mean Tumor Volume (mm³) ± SEM (Day X) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle | 10 | 1200 ± 150 | - | -2 ± 1.5 |
| This compound (10 mg/kg) | 10 | 600 ± 100 | 50 | -5 ± 2.0 |
| This compound (25 mg/kg) | 10 | 300 ± 75 | 75 | -8 ± 2.5 |
| This compound (50 mg/kg) | 10 | 150 ± 50 | 87.5 | -12 ± 3.0 |
Note: The data in this table is illustrative and should be replaced with actual experimental results.
Conclusion
This document provides a framework for designing and conducting in vivo experiments with this compound. Adherence to these detailed protocols will enable researchers to generate high-quality, reproducible data to further elucidate the therapeutic potential of this promising CK1α degrader. Careful selection of animal models, rigorous experimental execution, and comprehensive endpoint analysis are paramount for the successful preclinical development of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Molecular glue degrader for tumor treatment [frontiersin.org]
- 3. This compound | Scientist.com [app.scientist.com]
- 4. This compound | CK1 Degrader | TargetMol [targetmol.com]
- 5. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 6. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of FPFT-2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. MDMX inhibits casein kinase 1α activity and stimulates Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MDMX inhibits casein kinase 1α activity and stimulates Wnt signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Animal Models of Multiple Myeloma Bone Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Animal Models of Multiple Myeloma Bone Disease [frontiersin.org]
- 12. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Preclinical animal models of multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. file.medchemexpress.com [file.medchemexpress.com]
- 15. Structure–Activity Relationship of Potent, Selective, and Orally Bioavailable Molecular Glue Degraders of CK1α - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing TMX-4116 Efficacy in MM.1S Cells
For Research Use Only. Not for use in diagnostic procedures.
Introduction
TMX-4116 is a potent and selective degrader of casein kinase 1α (CK1α), a serine/threonine kinase implicated in the pathogenesis of various malignancies, including multiple myeloma (MM).[1] CK1α is a key regulator of cellular signaling pathways that control cell proliferation, survival, and apoptosis, such as the Wnt/β-catenin and PI3K/AKT pathways. In multiple myeloma, the dysregulation of these pathways contributes to tumor growth and drug resistance. The MM.1S cell line is a well-characterized human multiple myeloma cell line that is sensitive to glucocorticoids and serves as a valuable in vitro model for studying the efficacy of novel therapeutic agents. These application notes provide detailed protocols for assessing the efficacy of this compound in MM.1S cells by evaluating its ability to induce the degradation of its target, CK1α, and by assessing its impact on cell viability.
Data Presentation
The efficacy of this compound in MM.1S cells is primarily assessed by its ability to induce the degradation of CK1α. The following table summarizes the quantitative data for this compound-mediated degradation of CK1α in MM.1S cells.
| Compound | Cell Line | Target | Efficacy Metric | Value | Reference |
| This compound | MM.1S | Casein Kinase 1α (CK1α) | DC50 (Degradation Concentration 50%) | < 200 nM | --INVALID-LINK--[2] |
Experimental Protocols
Western Blotting for CK1α Degradation in MM.1S Cells
This protocol describes the methodology to assess the degradation of CK1α in MM.1S cells following treatment with this compound.
Materials:
-
MM.1S cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052)
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktail
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in TBST)
-
Primary antibody against CK1α
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture MM.1S cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Seed MM.1S cells in a 6-well plate at a density of 1 x 10^6 cells/well.
-
Prepare a stock solution of this compound in DMSO.
-
Treat the cells with increasing concentrations of this compound (e.g., 0, 40, 200, 1000 nM) for 4 hours.[1] The final DMSO concentration should be consistent across all wells and should not exceed 0.1%.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cell pellet with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using a BCA protein assay.
-
-
Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against CK1α overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the primary antibody for the loading control.
-
Develop the blot using an ECL substrate and capture the signal with a chemiluminescence imaging system.
-
Cell Viability Assay (MTT Assay)
This protocol provides a method to assess the effect of this compound on the viability of MM.1S cells.
Materials:
-
MM.1S cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin
-
This compound
-
DMSO
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)[3]
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed MM.1S cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.[4]
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plate for a desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
For suspension cells like MM.1S, centrifuge the plate at 1,000 x g for 5 minutes and carefully aspirate the medium without disturbing the formazan crystals.[3][5]
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[3]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm (or 590 nm depending on the solubilization solution) using a microplate reader.[3]
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of this compound-induced CK1α degradation in MM.
Caption: Workflow for this compound efficacy testing in MM.1S cells.
References
Application Notes and Protocols: TMX-4116 in AML Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of TMX-4116, a potent and selective casein kinase 1α (CK1α) degrader, in acute myeloid leukemia (AML) cell lines. The information compiled from recent studies offers insights into its mechanism of action, effects on cellular pathways, and protocols for experimental evaluation.
Introduction
This compound is a small molecule that induces the degradation of CK1α, a protein implicated in various cellular processes, including cell cycle regulation and signal transduction.[1][2][3] In the context of AML, targeting CK1α has emerged as a promising therapeutic strategy. Genetic knockdown or pharmacological inhibition of CK1α has been shown to selectively inhibit the proliferation of AML cells and induce the expression of genes related to the tumor suppressor p53.[4][5] this compound leverages the ubiquitin-proteasome system to achieve targeted degradation of CK1α, offering a powerful tool for investigating the consequences of CK1α depletion in AML and as a potential therapeutic agent.
Mechanism of Action
This compound functions as a molecular glue, bringing CK1α into proximity with the E3 ubiquitin ligase complex, leading to the ubiquitination and subsequent degradation of CK1α by the proteasome.[4][6] The degradation of CK1α has significant downstream effects, most notably the activation of the p53 signaling pathway.[4][5] This activation leads to cell cycle arrest, primarily at the G1 phase, and the induction of apoptosis in AML cells.[4][6] Studies have indicated that the antiproliferative activity of CK1α-degrading agents like this compound is particularly effective in AML cells with wild-type TP53.[4][5] Deleterious hotspot mutations in TP53 have been shown to confer resistance to these agents.[5]
Data Presentation
In Vitro Activity of this compound and Related CK1α Degraders in Cancer Cell Lines
The following table summarizes the degradation potency (DC50) and anti-proliferative activity (IC50) of this compound and other CK1α degraders in various cancer cell lines. This data highlights the sensitivity of hematological cancer cell lines to CK1α degradation.
| Compound | Cell Line | Cancer Type | DC50 (nM) | IC50 (nM) | Notes |
| This compound | MOLT4 | Acute Lymphoblastic Leukemia | <200 | Not Reported | High degradation preference for CK1α.[1][2] |
| This compound | Jurkat | T-cell Leukemia | <200 | Not Reported | High degradation preference for CK1α.[1][2] |
| This compound | MM.1S | Multiple Myeloma | <200 | Not Reported | High degradation preference for CK1α.[1][2] |
| dCK1α-1 | MOLM13 | Acute Myeloid Leukemia | Not Reported | Potent Inhibition | A selective CK1α degrader.[4] |
| SJ3149 | MOLM13 | Acute Myeloid Leukemia | Not Reported | Potent Inhibition | A selective CK1α degrader.[4] |
Data compiled from publicly available research.[1][2][4] Values are indicative and may vary based on experimental conditions.
Experimental Protocols
Here are detailed protocols for key experiments to evaluate the effects of this compound on AML cell lines.
AML Cell Culture and Maintenance
Objective: To maintain healthy and viable AML cell lines for subsequent experiments.
Materials:
-
AML cell lines (e.g., MOLM13, MV4-11, THP-1, HL-60)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Trypan blue solution
Protocol:
-
Thaw cryopreserved AML cells rapidly in a 37°C water bath.
-
Transfer the cells to a sterile centrifuge tube containing 10 mL of pre-warmed complete RPMI-1640 medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete medium at a density of 0.5 x 10^6 cells/mL.
-
Culture the cells in a T-25 or T-75 flask in a humidified incubator at 37°C with 5% CO2.
-
Monitor cell growth and viability daily. Split the cultures every 2-3 days to maintain a cell density between 0.5 x 10^6 and 2 x 10^6 cells/mL.
-
Perform cell counts and viability checks using a hemocytometer and trypan blue exclusion.
Cell Proliferation (Viability) Assay
Objective: To determine the effect of this compound on the proliferation and viability of AML cell lines and to calculate the IC50 value.
Materials:
-
AML cells
-
This compound (dissolved in DMSO)
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit or similar MTS/MTT-based assay
-
Plate reader (luminometer or spectrophotometer)
Protocol:
-
Seed AML cells in a 96-well plate at a density of 10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours.
-
Prepare a serial dilution of this compound in complete medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Add 100 µL of the this compound dilutions or vehicle control to the respective wells (in triplicate).
-
Incubate the plate for 72 hours.
-
Allow the plate to equilibrate to room temperature for 30 minutes.
-
Add the viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression analysis.
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
Objective: To quantify the induction of apoptosis and necrosis in AML cells following treatment with this compound.
Materials:
-
AML cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed AML cells and treat with this compound at the desired concentrations (e.g., 1x and 2x IC50) and a vehicle control for 48-72 hours.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis by Propidium Iodide (PI) Staining
Objective: To determine the effect of this compound on the cell cycle distribution of AML cells.
Materials:
-
AML cells treated with this compound
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Treat AML cells with this compound at various concentrations for 24-48 hours.
-
Harvest the cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content by flow cytometry. The data will show the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis for CK1α Degradation
Objective: To confirm the degradation of CK1α protein in AML cells after this compound treatment.
Materials:
-
AML cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-CK1α, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat AML cells with a dose range of this compound (e.g., 0, 40, 200, 1000 nM) for 4-6 hours.[1][2]
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-CK1α antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the image using an imaging system.
-
Probe the same membrane with an anti-β-actin antibody as a loading control.
Visualization of Pathways and Workflows
Caption: Mechanism of action of this compound in AML cells.
Caption: Experimental workflow for evaluating this compound in AML.
Caption: p53 signaling pathway activation by this compound in AML.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 4. Development of Oral, Potent, and Selective CK1α Degraders for AML Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: TMX-4116 & CK1α Degradation
Welcome to the technical support center for TMX-4116. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments where this compound is not performing as expected, specifically in the degradation of its target protein, Casein Kinase 1α (CK1α).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective molecular glue degrader of Casein Kinase 1α (CK1α).[1][2][3][4][5] Unlike traditional inhibitors that only block the activity of a protein, this compound induces the proximity between CK1α and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of CK1α by the proteasome.[6][7] It was developed through the chemical derivatization of a parent compound, FPFT-2216.[8][9]
Q2: In which cell lines has this compound been shown to be effective?
This compound has demonstrated preferential degradation of CK1α in several cell lines, including MOLT4, Jurkat, and MM.1S cells.[1][2][3][8]
Q3: What is the reported potency of this compound?
In responsive cell lines, this compound has been shown to have a 50% degradation concentration (DC50) of less than 200 nM for CK1α.[1][2][3][5][10]
Q4: Is this compound selective for CK1α?
Yes, this compound is a selective degrader of CK1α. At effective concentrations, it has been shown to not significantly degrade other proteins such as PDE6D, IKZF1, and IKZF3.[5][8][10]
Troubleshooting Guide: this compound Not Degrading CK1α
If you are observing a lack of CK1α degradation in your experiments with this compound, please review the following potential causes and troubleshooting steps.
Issue 1: Suboptimal Experimental Conditions
A common reason for the lack of degradation is that the experimental setup is not optimal for this compound activity.
Troubleshooting Steps:
-
Confirm this compound Concentration: Ensure you are using an appropriate concentration range. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line.[11]
-
Optimize Treatment Duration: The degradation of CK1α is time-dependent. A 4-hour incubation has been shown to be effective in some cell lines.[1][10] Consider performing a time-course experiment to identify the optimal treatment duration.
-
Check Cell Health and Confluency: The efficiency of the ubiquitin-proteasome system can be affected by cell passage number, confluency, and overall health. It is crucial to use cells within a consistent passage number range and maintain consistent seeding densities.[11]
Issue 2: Compound Integrity and Solubility
The chemical stability and solubility of this compound are critical for its activity.
Troubleshooting Steps:
-
Ensure Proper Dissolution: this compound is typically dissolved in DMSO to create a stock solution.[10] If you observe precipitation when diluting the stock in your cell culture medium, it may indicate poor solubility. In such cases, heating and/or sonication can aid in dissolution.[1]
-
Assess Compound Stability: The stability of this compound in your specific cell culture medium over the course of the experiment should be considered.[11]
Issue 3: Cell Line-Specific Factors
The cellular machinery required for this compound-mediated degradation may vary between cell lines.
Troubleshooting Steps:
-
E3 Ligase Expression: this compound, being a derivative of an IMiD-based compound, likely utilizes the CRL4-CRBN E3 ligase complex.[8][9] Verify the expression levels of CRBN in your cell line of interest. Low or absent expression will render this compound ineffective.
-
Cell Permeability: As with many PROTACs and molecular glues, cell permeability can be a limiting factor due to their molecular size and properties.[7][12][13] If you suspect poor cell permeability, you may need to explore different delivery methods or analogs with improved physicochemical properties.
Issue 4: The "Hook Effect"
At very high concentrations, molecular glue degraders can sometimes exhibit reduced efficacy. This is known as the "hook effect," where the formation of binary complexes (this compound with either CK1α or the E3 ligase) is favored over the productive ternary complex (CK1α-TMX-4116-E3 ligase).[11]
Troubleshooting Steps:
-
Perform a Wide Dose-Response: A comprehensive dose-response curve, including lower concentrations (in the nanomolar range), can help identify if the hook effect is occurring.[11] The characteristic bell-shaped curve is indicative of this phenomenon.
Data Presentation
Table 1: this compound Activity Profile
| Parameter | Value | Cell Lines | Reference |
| Target Protein | CK1α | MOLT4, Jurkat, MM.1S | [1][2][3] |
| DC50 | < 200 nM | MOLT4, Jurkat, MM.1S | [1][2][10] |
| Selectivity | Does not degrade PDE6D, IKZF1, IKZF3 | MOLT4 | [8][10] |
Experimental Protocols
Western Blotting for CK1α Degradation
This protocol is a general guideline for assessing CK1α protein levels following treatment with this compound.
-
Cell Seeding: Seed your cells of interest at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase at the time of treatment.
-
This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 1 nM to 10 µM) for a predetermined duration (e.g., 4 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail.[14][15][16]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method such as the Bradford assay or BCA assay.[17]
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CK1α overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Normalize the CK1α signal to a loading control (e.g., β-actin or GAPDH).
-
Visualizations
Caption: Mechanism of action for this compound-induced CK1α degradation.
Caption: Troubleshooting workflow for lack of CK1α degradation by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CK1 Degrader | TargetMol [targetmol.com]
- 3. This compound | Scientist.com [app.scientist.com]
- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. This compound | CK1α PROTAC | Probechem Biochemicals [probechem.com]
- 6. What are PROTACs? Mechanisms, advantages, and challenges | Drug Discovery News [drugdiscoverynews.com]
- 7. portlandpress.com [portlandpress.com]
- 8. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of FPFT-2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. drugdiscoverytrends.com [drugdiscoverytrends.com]
- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 14. benchchem.com [benchchem.com]
- 15. blog.addgene.org [blog.addgene.org]
- 16. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 17. Western blot troubleshooting guide! [jacksonimmuno.com]
Technical Support Center: TMX-4116 Solubility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with TMX-4116, a potent casein kinase 1α (CK1α) degrader.[1][2][3][4][5]
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most common and effective solvent for preparing high-concentration stock solutions of this compound.[1][2][6] It is recommended to use high-purity, anhydrous DMSO to prevent compound degradation.[7] The final concentration of DMSO in your aqueous assay should typically be kept below 0.5% to avoid off-target effects.[7]
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?
A2: Precipitation upon dilution into aqueous media is a common issue for poorly soluble compounds and indicates that the kinetic solubility has been exceeded.[7] Several strategies can be employed to prevent this:
-
Lower the Final Concentration: The simplest approach is to work with a lower final concentration of this compound in your experiment.[7]
-
Use a Surfactant: Adding a small amount of a non-ionic surfactant, such as Tween-20 or Triton X-100 (e.g., 0.01%), to your aqueous buffer can help maintain the compound in solution.[7]
-
Incorporate a Co-solvent: A small percentage of a water-miscible co-solvent like polyethylene (B3416737) glycol (PEG) may improve solubility.[7]
-
Sonication: Brief sonication of the solution after dilution can help to break up small precipitates and re-dissolve the compound.[2][7]
Q3: Are there established formulations for in vivo studies with this compound?
A3: Yes, several co-solvent systems have been reported for in vivo administration of this compound. These formulations aim to improve the solubility and bioavailability of the compound. Commonly used systems include:
Troubleshooting Guide
This guide provides systematic approaches to address common solubility issues encountered with this compound.
Issue 1: this compound powder does not dissolve in DMSO.
| Possible Cause | Troubleshooting Step |
| Insufficient solvent volume | Ensure you are using the correct volume of DMSO to achieve the desired concentration. |
| Low-quality or wet DMSO | Use high-purity, anhydrous DMSO. Hygroscopic DMSO can significantly impact solubility.[6] |
| Compound aggregation | Gently warm the solution (e.g., to 60°C) and/or use an ultrasonic bath to aid dissolution.[1][6] |
Issue 2: Inconsistent results in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Poor solubility leading to inaccurate effective concentration | Visually inspect assay plates for any signs of precipitation. Perform a solubility test in your specific cell culture medium.[7] |
| Compound degradation | Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[7] |
Quantitative Solubility Data
The following table summarizes the known solubility of this compound in various solvent systems.
| Solvent System | Concentration | Observations |
| DMSO | 100 mg/mL (256.79 mM) | Ultrasonic and warming to 60°C may be required.[1][6] |
| DMSO | 80 mg/mL (205.43 mM) | Sonication is recommended.[2] |
| 10% DMSO >> 40% PEG300 >> 5% Tween-80 >> 45% saline | ≥ 2.5 mg/mL (6.42 mM) | Clear solution.[1] |
| 10% DMSO >> 90% (20% SBE-β-CD in saline) | ≥ 2.5 mg/mL (6.42 mM) | Clear solution.[1] |
| 10% DMSO >> 90% corn oil | ≥ 2.5 mg/mL (6.42 mM) | Clear solution.[1] |
Experimental Protocols for Improving Solubility
For researchers needing to develop custom formulations, the following are detailed protocols for common solubility enhancement techniques. These are general methods that can be adapted for this compound.
Protocol 1: Co-solvency Method
This method involves using a water-miscible organic solvent in which the drug has good solubility.[8][9][10]
Materials:
-
This compound
-
Co-solvent (e.g., Polyethylene glycol 300 (PEG300), Propylene glycol)
-
Surfactant (e.g., Tween-80)
-
Aqueous vehicle (e.g., Saline or Phosphate Buffered Saline (PBS))
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound.
-
Dissolve the this compound in the co-solvent (e.g., PEG300) by vortexing. Gentle warming or sonication can be used to aid dissolution.
-
Add the surfactant (e.g., Tween-80) to the solution and mix thoroughly.
-
Slowly add the aqueous vehicle to the organic solution while continuously mixing to form a clear solution or a stable emulsion.
Protocol 2: pH Adjustment Method
This technique is applicable if the compound has ionizable groups. The solubility of weak acids or bases can be significantly altered by adjusting the pH of the solution.[][12][13]
Materials:
-
This compound
-
Aqueous buffers of different pH values (e.g., pH 4.0, 7.4, 9.0)
-
Acidifying agent (e.g., 0.1 N HCl)
-
Alkalizing agent (e.g., 0.1 N NaOH)
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare a suspension of this compound in each of the aqueous buffers.
-
Stir the suspensions at a constant temperature for a set period (e.g., 24-48 hours) to reach equilibrium.
-
Measure the pH of each suspension. If necessary, adjust the pH using the acidifying or alkalizing agent.
-
After equilibration, filter the samples (e.g., using a 0.22 µm filter) to remove undissolved solid.
-
Determine the concentration of dissolved this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Protocol 3: Cyclodextrin (B1172386) Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, thereby increasing their aqueous solubility.[14][15][16]
Materials:
-
This compound
-
Cyclodextrin (e.g., β-cyclodextrin (β-CD), Hydroxypropyl-β-cyclodextrin (HP-β-CD), or Sulfobutylether-β-cyclodextrin (SBE-β-CD))
-
Aqueous buffer (e.g., PBS)
-
Stir plate and stir bar
-
Sonicator
Procedure:
-
Prepare solutions of the chosen cyclodextrin in the aqueous buffer at various concentrations.
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Stir the mixtures at a constant temperature for 24-48 hours to allow for complex formation and to reach equilibrium.
-
Filter the suspensions to remove the undissolved this compound.
-
Analyze the concentration of this compound in the clear filtrate to determine the extent of solubility enhancement.
Signaling Pathways and Experimental Workflows
This compound is a degrader of Casein Kinase 1α (CK1α), a key regulator in several cellular signaling pathways.[17][18][19][20]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | CK1 Degrader | TargetMol [targetmol.com]
- 3. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of FPFT-2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CK1α PROTAC | Probechem Biochemicals [probechem.com]
- 5. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 10. wjbphs.com [wjbphs.com]
- 12. CompoundingToday.com | pH Adjusting Database [compoundingtoday.com]
- 13. uobabylon.edu.iq [uobabylon.edu.iq]
- 14. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 18. JCI - Casein kinase 1α–dependent feedback loop controls autophagy in RAS-driven cancers [jci.org]
- 19. Casein kinase 1 - Wikipedia [en.wikipedia.org]
- 20. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
TMX-4116 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with detailed information, troubleshooting guides, and frequently asked questions regarding the off-target effects of TMX-4116.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective degrader of casein kinase 1α (CK1α).[1][2][3][4][5] It operates as a "molecular glue," inducing the ubiquitination and subsequent proteasomal degradation of CK1α by bringing it into proximity with the CUL4-DDB1-CRBN E3 ubiquitin ligase complex.[6]
Q2: What are the known off-target effects of this compound?
This compound was developed through chemical derivatization of the compound FPFT-2216 to enhance selectivity.[6][7] While FPFT-2216 was shown to degrade phosphodiesterase 6D (PDE6D), Ikaros (IKZF1), and Aiolos (IKZF3) in addition to CK1α, this compound demonstrates a high degradation preference for CK1α and does not significantly degrade PDE6D, IKZF1, or IKZF3 at effective concentrations.[4][6][7][8]
Q3: How does this compound compare to its parent compound, FPFT-2216, in terms of selectivity?
This compound was specifically designed to improve upon the selectivity of FPFT-2216.[6][7] The structural modifications in this compound result in a greatly reduced ability to degrade IKZF1 and IKZF3, and it spares PDE6D, unlike the parent compound.[6][7] This makes this compound a more selective tool for studying the effects of CK1α degradation.
Q4: In which cell lines has the selectivity of this compound been validated?
The preferential degradation of CK1α by this compound has been demonstrated in multiple human cell lines, including acute lymphoblastic leukemia (MOLT4), T lymphoblast cells (Jurkat), and multiple myeloma cells (MM.1S).[1][2][3][5][9][10]
Troubleshooting Guides
Issue: Unexpected Phenotype Observed in Experiment
If you observe a phenotype that is not consistent with the known functions of CK1α, it is prudent to verify the on-target and off-target degradation profile of this compound in your specific experimental system.
Recommended Action:
-
Perform a Dose-Response Experiment: Treat your cells with a range of this compound concentrations to determine the optimal concentration for CK1α degradation with minimal off-target effects.
-
Verify On-Target Degradation: Use Western blotting to confirm the degradation of CK1α in a dose- and time-dependent manner.
-
Assess Key Off-Targets: Concurrently, probe for the levels of PDE6D, IKZF1, and IKZF3 via Western blot to confirm that they are not being degraded at the effective concentration of this compound.
-
Consider Proteomics: For a comprehensive analysis, perform quantitative proteomics to assess the global protein level changes upon this compound treatment. This can help identify any previously unknown or cell-type-specific off-targets.
Issue: Inconsistent CK1α Degradation
If you are not observing the expected level of CK1α degradation, consider the following factors:
Recommended Action:
-
Cell Line Variability: The efficiency of degradation can vary between cell lines. Ensure that your cell line expresses the necessary components of the CRL4CRBN E3 ligase complex.
-
Compound Integrity: Ensure the proper storage and handling of this compound to maintain its activity. Stock solutions are typically stored at -80°C.[2]
-
Experimental Conditions: Optimize treatment duration and concentration. Significant degradation of CK1α is typically observed within 4 hours of treatment with concentrations at or below 200 nM.[2][7][8]
Data Presentation
Table 1: On-Target and Off-Target Activity of this compound
| Target | Activity | Cell Lines | DC50 (Degradation Concentration 50) | Reference |
| CK1α | On-Target Degradation | MOLT4, Jurkat, MM.1S | < 200 nM | [1][2][3][5][7][8][9][10] |
| PDE6D | No Significant Degradation | MOLT4 | Not degraded at 250 nM | [2][4][6][7] |
| IKZF1 | No Significant Degradation | MOLT4 | Not degraded at 250 nM | [2][4][6][7] |
| IKZF3 | No Significant Degradation | MOLT4 | Not degraded at 250 nM | [2][4][6][7] |
Experimental Protocols
1. Western Blot Analysis for On-Target and Off-Target Degradation
This protocol is designed to verify the selective degradation of CK1α by this compound.
-
Cell Culture and Treatment:
-
Plate cells (e.g., MOLT4) at a suitable density.
-
Treat cells with varying concentrations of this compound (e.g., 0, 50, 100, 250, 500, 1000 nM) for a specified time (e.g., 4 hours).[2] Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against CK1α, PDE6D, IKZF1, IKZF3, and a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
2. Quantitative Proteomic Analysis for Global Off-Target Profiling
This protocol provides a global view of protein level changes following this compound treatment.
-
Sample Preparation:
-
Treat cells (e.g., MOLT4) with this compound (e.g., 250 nM) and a vehicle control for a specified time (e.g., 4 hours).[7]
-
Harvest and lyse the cells as described above.
-
-
Protein Digestion and TMT Labeling:
-
Digest the proteins into peptides using trypsin.
-
Label the peptides from each condition with tandem mass tags (TMT) for multiplexed analysis.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Combine the labeled peptide samples.
-
Analyze the sample using high-resolution LC-MS/MS to identify and quantify proteins.
-
-
Data Analysis:
-
Process the raw data using a suitable software suite (e.g., Proteome Discoverer).
-
Identify proteins that are significantly down-regulated or up-regulated in the this compound treated sample compared to the control. A volcano plot is a common way to visualize these changes.[11]
-
Visualizations
Caption: Mechanism of action for this compound as a molecular glue degrader.
Caption: Workflow for assessing this compound on- and off-target effects.
References
- 1. This compound | CK1 Degrader | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Scientist.com [app.scientist.com]
- 4. This compound | CK1α PROTAC | Probechem Biochemicals [probechem.com]
- 5. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 6. researchgate.net [researchgate.net]
- 7. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of FPFT-2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. Medchemexpress LLC HY-145322 5mg , this compound CAS: Purity:>98%, Quantity: | Fisher Scientific [fishersci.com]
- 11. pubs.acs.org [pubs.acs.org]
TMX-4116 Western Blot Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using TMX-4116 in Western blotting experiments to assess the degradation of its target protein, Casein Kinase 1α (CK1α).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during Western blot analysis of CK1α degradation after treatment with this compound.
1. No or Weak CK1α Signal
-
Question: I am not detecting any CK1α band, or the signal is very faint in my untreated control lane. What could be the issue?
-
Answer: A weak or absent signal for CK1α can stem from several factors related to the protein, antibodies, or the Western blot procedure itself.[1][2][3][4][5][6][7][8] First, ensure that the cell or tissue type you are using expresses detectable levels of CK1α.[4] If expression is low, you may need to load more protein onto the gel or consider an immunoprecipitation step to enrich for CK1α.[2][3][4] Also, verify that your primary antibody is validated for Western blotting and is specific for CK1α.[5] The antibody may have lost activity due to improper storage or multiple freeze-thaw cycles; you can test its activity using a dot blot.[1][4] Finally, review your Western blot protocol for any potential issues, such as inefficient protein transfer, especially for a protein of CK1α's size (approximately 37 kDa).[2][5]
2. High Background on the Blot
-
Question: My Western blot shows a high background, making it difficult to see the specific CK1α band. How can I reduce the background?
-
Answer: High background can obscure your results and is often caused by issues with blocking, antibody concentrations, or washing steps.[9][10][11][12][13][14] Ensure that your blocking step is sufficient; you can try increasing the blocking time or using a different blocking agent, such as bovine serum albumin (BSA) instead of non-fat dry milk, especially if you are using phospho-specific antibodies.[9][15] The concentrations of your primary and/or secondary antibodies may be too high, leading to non-specific binding.[9][12][13] Try titrating your antibodies to find the optimal concentration.[9] Insufficient washing can also lead to high background, so increase the number or duration of your wash steps.[11][15]
3. Non-Specific Bands
-
Question: I see multiple bands in addition to the expected CK1α band. What are these non-specific bands and how can I get rid of them?
-
Answer: The presence of non-specific bands can be due to several factors, including the primary antibody binding to other proteins with similar epitopes, or issues with your sample preparation. If the primary antibody concentration is too high, it can lead to off-target binding. Consider optimizing the antibody dilution. Sample degradation can also result in extra bands at lower molecular weights; always use fresh samples and add protease inhibitors to your lysis buffer.[2][9] Additionally, ensure that your secondary antibody is not cross-reacting with other proteins in the lysate by running a control lane with only the secondary antibody.
4. Patchy or Uneven Bands
-
Question: The bands on my blot, including the loading control, appear patchy and uneven. What could be causing this?
-
Answer: Patchy or uneven bands are often the result of technical errors during the Western blot procedure.[6][8] Air bubbles trapped between the gel and the membrane during transfer can prevent proper protein transfer, leading to blank spots on the blot.[5][6] Uneven agitation during incubation steps can also cause an uneven distribution of antibodies.[6] Ensure the membrane is always fully submerged in buffer and that there is consistent, gentle agitation during all incubation and wash steps.[6] Finally, make sure all your buffers are fresh and free of precipitates.[6]
Quantitative Data Summary
Table 1: Troubleshooting this compound Western Blot Results
| Problem | Potential Cause | Recommended Solution |
| No/Weak CK1α Signal | Low protein abundance | Increase protein load (up to 50 µg) or perform immunoprecipitation.[2][3][4] |
| Inactive primary antibody | Verify antibody activity with a dot blot; use a fresh antibody aliquot.[1][4] | |
| Inefficient protein transfer | Confirm transfer with Ponceau S staining; optimize transfer time and voltage.[2][5] | |
| High Background | Insufficient blocking | Increase blocking time to 2 hours at room temperature or overnight at 4°C.[9] Try a different blocking agent (e.g., 5% BSA in TBST).[9] |
| Antibody concentration too high | Titrate primary and secondary antibody concentrations.[9][13] | |
| Inadequate washing | Increase the number of washes (e.g., 3 x 10 minutes) and the volume of wash buffer.[11][15] | |
| Non-Specific Bands | Primary antibody cross-reactivity | Optimize primary antibody dilution; try a different primary antibody. |
| Protein degradation | Prepare fresh samples; always use protease inhibitors in the lysis buffer.[2][9] | |
| Secondary antibody non-specificity | Run a secondary antibody-only control; use a pre-adsorbed secondary antibody. | |
| Patchy/Uneven Bands | Air bubbles during transfer | Carefully remove any air bubbles between the gel and membrane before transfer.[5][6] |
| Uneven agitation | Ensure constant, gentle agitation during all incubation and washing steps.[6] | |
| Contaminated buffers | Prepare fresh buffers and filter if necessary.[6] |
Experimental Protocols
Detailed Western Blot Protocol for CK1α Detection
This protocol is optimized for detecting the degradation of CK1α in cell lysates following treatment with this compound.
1. Cell Lysis a. Culture cells to the desired confluency and treat with this compound at the desired concentrations and for the appropriate duration. b. Aspirate the culture medium and wash the cells once with ice-cold phosphate-buffered saline (PBS). c. Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to the cells. d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes, vortexing briefly every 10 minutes. f. Centrifuge at 14,000 x g for 15 minutes at 4°C. g. Transfer the supernatant (protein lysate) to a new tube and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE a. Mix the protein lysate with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes. b. Load 20-30 µg of protein per lane into a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane. c. Run the gel in 1x Tris-Glycine-SDS running buffer at 100-120 V until the dye front reaches the bottom of the gel.
3. Protein Transfer a. Equilibrate the gel, PVDF membrane, and filter papers in 1x transfer buffer. b. Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the gel and the membrane. c. Transfer the proteins from the gel to the PVDF membrane at 100 V for 60-90 minutes at 4°C or using a semi-dry transfer system. d. After transfer, briefly wash the membrane with deionized water and stain with Ponceau S to visualize protein bands and confirm transfer efficiency. e. Destain the membrane with several washes of TBST.
4. Immunodetection a. Block the membrane in 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation. b. Incubate the membrane with the primary antibody against CK1α (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation. c. Wash the membrane three times for 10 minutes each with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation. e. Wash the membrane three times for 10 minutes each with TBST.
5. Detection a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using a digital imager or X-ray film.
Mandatory Visualizations
Caption: A flowchart illustrating the key stages of the Western blot experimental workflow.
Caption: A decision tree for troubleshooting common Western blot issues.
Caption: A simplified diagram of CK1α's role in protein degradation and the effect of this compound.
References
- 1. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. azurebiosystems.com [azurebiosystems.com]
- 3. JCI - Casein kinase 1α–dependent feedback loop controls autophagy in RAS-driven cancers [jci.org]
- 4. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of FPFT-2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CK1 Degrader | TargetMol [targetmol.com]
- 6. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 7. This compound | Scientist.com [app.scientist.com]
- 8. CK1 alpha Polyclonal Antibody (PA5-17536) [thermofisher.com]
- 9. CK1 Antibody | Cell Signaling Technology [cellsignal.com]
- 10. youtube.com [youtube.com]
- 11. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 12. Casein Kinase 1 alpha Products: R&D Systems [rndsystems.com]
- 13. Casein kinase 1 - Wikipedia [en.wikipedia.org]
- 14. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Casein Kinase 1α | Encyclopedia MDPI [encyclopedia.pub]
Technical Support Center: Optimizing TMX-4116 Concentration for Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for effectively utilizing TMX-4116 in their experiments. Here you will find answers to frequently asked questions, detailed troubleshooting guides, and optimized experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule degrader of casein kinase 1α (CK1α).[1][2][3] It functions as a "molecular glue," inducing an interaction between CK1α and the Cereblon (CRBN) E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent proteasomal degradation of CK1α.[4][5][6][7][8]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated potent degradation of CK1α in several human cancer cell lines, particularly those of hematological origin, including MOLT4 (acute lymphoblastic leukemia), Jurkat (T-cell leukemia), and MM.1S (multiple myeloma).[1][2]
Q3: What is the recommended starting concentration for this compound in cell-based assays?
A3: A good starting point for this compound concentration is between 100 nM and 1 µM.[1][2] The half-maximal degradation concentration (DC50) is reported to be less than 200 nM in MOLT4, Jurkat, and MM.1S cells.[1][2][3] However, the optimal concentration will depend on the specific cell line and experimental conditions. We recommend performing a dose-response experiment to determine the ideal concentration for your system.
Q4: What is the typical incubation time required to observe CK1α degradation?
A4: Significant degradation of CK1α can be observed as early as 2 to 4 hours of treatment with this compound.[1][2][4] For initial experiments, a 4-hour incubation is a reasonable starting point. A time-course experiment is recommended to determine the optimal incubation time for your specific experimental goals.
Q5: How should I prepare and store this compound?
A5: this compound is typically supplied as a solid powder. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (B87167) (DMSO) at a concentration of 10 mM or higher.[1][2] The stock solution should be stored at -20°C or -80°C to ensure stability.[9] Avoid repeated freeze-thaw cycles by aliquoting the stock solution.
Q6: Is this compound selective for CK1α?
A6: Yes, this compound has been shown to have a high degradation preference for CK1α.[1] Studies have indicated that at effective concentrations, it does not significantly degrade other known neosubstrates of the CRBN E3 ligase, such as PDE6D, IKZF1, and IKZF3.[1][3] However, it is always good practice to assess potential off-target effects in your specific experimental system, for example, through proteomic analysis.[10][11][12][13][14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak CK1α degradation | Suboptimal this compound Concentration: The concentration used may be too low for the specific cell line. | Perform a dose-response experiment, testing a range of concentrations from 10 nM to 10 µM, to determine the DC50 in your cell line.[15] |
| Insufficient Incubation Time: The treatment duration may not be long enough to achieve significant degradation. | Conduct a time-course experiment, treating cells for various durations (e.g., 2, 4, 8, 16, and 24 hours) to identify the optimal time point.[2] | |
| Poor Cell Health: Unhealthy or senescent cells may have altered protein turnover rates. | Ensure you are using healthy, actively dividing cells within a low passage number. | |
| This compound Instability: The compound may be degrading in the cell culture medium over long incubation times. | Assess the stability of this compound in your specific cell culture medium over the course of your experiment. Consider replenishing the medium with fresh this compound for long-term studies.[9][16][17] | |
| Solubility Issues: this compound may precipitate out of solution, especially at higher concentrations. | Ensure the final DMSO concentration in your culture medium is low (typically <0.5%) to maintain solubility. If precipitation is observed, sonication or gentle warming of the stock solution before dilution may help.[2][9] | |
| High Cell Cytotoxicity | High this compound Concentration: The concentration used may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation experiment to determine the toxic concentration range.[18][19] |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final solvent concentration in the cell culture medium is below the toxic threshold for your cell line (typically <0.1-0.5%).[9] | |
| Prolonged Incubation: Continuous exposure to the compound, even at non-toxic concentrations, can lead to cell stress. | Determine the minimum incubation time required to achieve the desired level of degradation from your time-course experiment. | |
| Inconsistent Results | Variable Cell Conditions: Differences in cell density, passage number, or confluency can lead to variability. | Standardize your cell culture procedures, including seeding density and passage number. |
| Inaccurate Pipetting: Errors in serial dilutions can lead to inconsistent final concentrations. | Use calibrated pipettes and perform serial dilutions carefully. Prepare a master mix of the final this compound concentration to add to replicate wells. | |
| "Hook Effect": At very high concentrations, the formation of binary complexes (this compound with either CK1α or CRBN) can outcompete the formation of the productive ternary complex, leading to reduced degradation. | A comprehensive dose-response curve should reveal a bell-shaped degradation profile if the hook effect is occurring. Use concentrations in the optimal range for maximal degradation.[15] |
Quantitative Data Summary
| Cell Line | Reported DC50 | Effective Concentration Range | Incubation Time for Degradation |
| MOLT4 | < 200 nM[1][2] | 40 nM - 1 µM[1] | 4 hours[1] |
| Jurkat | < 200 nM[1][2] | 40 nM - 1 µM | 4 hours |
| MM.1S | < 200 nM[1][2] | 40 nM - 1 µM[20] | 4 hours[21] |
Experimental Protocols
Protocol 1: Dose-Response Analysis of this compound-mediated CK1α Degradation by Western Blot
This protocol describes how to determine the optimal concentration of this compound for CK1α degradation in a specific cell line.
Materials:
-
This compound
-
DMSO
-
Cell line of interest (e.g., MOLT4, Jurkat, MM.1S)
-
Complete cell culture medium
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE equipment and reagents
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against CK1α
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere and grow overnight.
-
This compound Preparation: Prepare a series of dilutions of this compound in complete cell culture medium from your 10 mM DMSO stock. A suggested concentration range to test is 0, 10, 50, 100, 250, 500, and 1000 nM. Include a vehicle control (DMSO only) at the same final concentration as the highest this compound dilution.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for a predetermined time (e.g., 4 hours) at 37°C in a 5% CO2 incubator.
-
Cell Lysis:
-
Wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the cell lysates to pre-chilled microcentrifuge tubes.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to fresh tubes.[22]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation for Western Blot:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.[23]
-
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.[24][25]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against CK1α overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with ECL substrate and visualize the bands using an imaging system.[22]
-
-
Data Analysis:
-
Quantify the band intensities for CK1α and the loading control using image analysis software.
-
Normalize the CK1α band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of CK1α remaining relative to the vehicle control for each this compound concentration.
-
Plot the percentage of remaining CK1α against the this compound concentration to generate a dose-response curve and determine the DC50.
-
Protocol 2: Time-Course Analysis of this compound-mediated CK1α Degradation
This protocol is designed to determine the kinetics of CK1α degradation upon treatment with this compound.
Procedure:
-
Follow steps 1 and 2 from Protocol 1, but instead of a dose-response, prepare a single optimal concentration of this compound (determined from Protocol 1, e.g., 250 nM) and a vehicle control.
-
Treat the cells as described in step 3 of Protocol 1.
-
Incubate the cells for various time points (e.g., 0, 1, 2, 4, 8, 16, and 24 hours).
-
At each time point, harvest the cells and prepare lysates as described in step 5 of Protocol 1.
-
Proceed with protein quantification, sample preparation, and Western blotting as outlined in steps 6-9 of Protocol 1.
-
Analyze the data by plotting the percentage of remaining CK1α against the incubation time to observe the degradation kinetics.
Visualizations
Caption: CK1α Signaling Pathways in Multiple Myeloma.
Caption: Experimental Workflow for this compound Optimization.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound | CK1α PROTAC | Probechem Biochemicals [probechem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. books.rsc.org [books.rsc.org]
- 6. emolecules.com [emolecules.com]
- 7. researchgate.net [researchgate.net]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. benchchem.com [benchchem.com]
- 10. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. youtube.com [youtube.com]
- 21. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of FPFT-2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. bio-rad.com [bio-rad.com]
- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 25. Structure–Activity Relationship of Potent, Selective, and Orally Bioavailable Molecular Glue Degraders of CK1α - PMC [pmc.ncbi.nlm.nih.gov]
TMX-4116 Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use and stability of TMX-4116, a selective casein kinase 1α (CK1α) degrader.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a molecular glue degrader that selectively targets casein kinase 1α (CK1α) for degradation.[1][2] It functions by inducing proximity between CK1α and the CRL4CRBN E3 ubiquitin ligase complex. This leads to the ubiquitination of CK1α and its subsequent degradation by the proteasome.[1][2]
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated potent and selective degradation of CK1α in various cell lines, including MOLT4, Jurkat, and MM.1S cells, with DC50 values below 200 nM.[1]
Q3: What are the recommended storage conditions for this compound?
A3: For optimal stability, this compound powder should be stored at -20°C for up to 3 years.[3] Stock solutions in DMSO can be stored at -80°C for up to 6 months to a year, or at -20°C for one month.[3][4] To avoid repeated freeze-thaw cycles, it is recommended to aliquot the stock solution into smaller volumes for single-use.
Q4: Is this compound stable in DMSO at room temperature?
A4: While this compound is soluble in DMSO, prolonged storage of the solution at room temperature is not recommended. Generally, the stability of compounds in DMSO at room temperature can decrease over time. One study on a large compound library showed that after 6 months at room temperature, the probability of observing the compound was 83%, decreasing to 52% after one year.[5][6] For best results, it is advised to prepare working solutions fresh from a frozen stock solution before each experiment. If a solution must be kept at room temperature during an experiment, it should be for the shortest time necessary.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No or low degradation of CK1α | 1. Inactive this compound: Improper storage may have led to degradation of the compound. | 1. Ensure this compound powder and stock solutions have been stored at the recommended temperatures. Prepare a fresh stock solution from powder. |
| 2. Incorrect concentration: The concentration of this compound used may be too low for the specific cell line or experimental conditions. | 2. Perform a dose-response experiment to determine the optimal concentration for your cell line. Effective concentrations are typically in the nanomolar range (e.g., <200 nM).[1] | |
| 3. Insufficient incubation time: The treatment time may not be long enough to observe significant degradation. | 3. Optimize the incubation time. A 4-hour incubation has been shown to be effective in MOLT4 cells.[7] | |
| 4. Cell line resistance: The cell line being used may be resistant to this compound-mediated degradation. | 4. Test the activity of this compound in a sensitive cell line (e.g., MOLT4, Jurkat, MM.1S) as a positive control. | |
| Precipitation of this compound in media | 1. Low solubility in aqueous solution: this compound has low aqueous solubility. | 1. Ensure the final concentration of DMSO in the cell culture medium is low (typically ≤0.5%) to prevent precipitation. Prepare serial dilutions of the working solution. |
| 2. High final concentration: The desired final concentration of this compound in the media is too high. | 2. If a high concentration is required, consider using a formulation with solubilizing agents, such as PEG300 and Tween-80, for in vivo studies, which may be adapted for in vitro use with appropriate controls.[3] | |
| Off-target effects observed | 1. High concentration of this compound: Using excessively high concentrations can lead to non-specific effects. | 1. Use the lowest effective concentration determined from a dose-response experiment. |
| 2. Compound purity: The this compound used may contain impurities. | 2. Ensure you are using a high-purity compound from a reputable supplier. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Weighing: Accurately weigh the required amount of this compound powder (Molecular Weight: 389.43 g/mol ) in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.89 mg of this compound in 1 mL of DMSO.
-
Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (up to 60°C) and sonication can be used to aid dissolution if necessary.[7]
-
Aliquoting and Storage: Aliquot the stock solution into single-use volumes in sterile tubes and store at -80°C for long-term storage (up to 1 year) or -20°C for short-term storage (up to 1 month).[3]
Preparation of Working Solution for Cell Culture
-
Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for your experiment. It is crucial to ensure the final DMSO concentration in the culture wells is not cytotoxic (typically ≤0.5%).
-
Cell Treatment: Add the prepared working solutions to your cell cultures and incubate for the desired duration.
Signaling Pathways and Mechanisms
This compound-Mediated Degradation of CK1α
This compound acts as a molecular glue to induce the degradation of CK1α. The diagram below illustrates this process.
Caption: Mechanism of this compound-induced CK1α degradation.
Role of CK1α in the Wnt/β-catenin Signaling Pathway
CK1α is a key negative regulator of the canonical Wnt/β-catenin signaling pathway. In the absence of a Wnt signal, CK1α phosphorylates β-catenin, marking it for ubiquitination and proteasomal degradation. By degrading CK1α, this compound can lead to the stabilization and accumulation of β-catenin, thereby activating Wnt pathway target genes.[8][9]
Caption: Simplified Wnt/β-catenin signaling pathway and the effect of this compound.
References
- 1. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of FPFT-2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. This compound | CK1 Degrader | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]
TMX-4116 cytotoxicity in primary cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TMX-4116, with a focus on assessing its cytotoxicity in primary cells.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective degrader of casein kinase 1α (CK1α).[1][2][3][4] It functions as a "molecular glue," inducing the degradation of CK1α.[5] Unlike conventional inhibitors that only block a protein's activity, this compound leads to the removal of the CK1α protein from the cell.
Q2: In which cell lines has this compound been shown to be effective?
A2: this compound has demonstrated potent activity in degrading CK1α in various cancer cell lines, including the multiple myeloma cell lines MM.1S and Jurkat, as well as the T-cell acute lymphoblastic leukemia cell line MOLT4.[1][2][4][6]
Q3: What is the reported potency of this compound?
A3: this compound exhibits potent degradation of CK1α with a half-maximal degradation concentration (DC50) of less than 200 nM in MOLT4, Jurkat, and MM.1S cells after a 4-hour treatment.[1][2][6][7]
Q4: Is this compound selective for CK1α?
A4: this compound was developed to have a high degradation preference for CK1α.[6] For example, at a concentration of 250 nM in MOLT4 cells, it induces the degradation of its primary target, CK1α, without causing the downregulation of other proteins like PDE6D, IKZF1, and IKZF3.[1][7] However, some off-target effects on proteins such as GZF1 and RNF166 have been observed.[5]
Q5: There is limited data on this compound in primary cells. How should I approach my experiment?
A5: Given that most available data is on cancer cell lines, it is crucial to perform pilot studies on your specific primary cells. Primary cells can be more sensitive to stress and apoptosis once isolated.[8][9] You will need to establish the optimal concentration and incubation time by performing a dose-response curve and a time-course experiment. Always include untreated and vehicle-treated (e.g., DMSO) controls.
Section 2: Troubleshooting Guide
Issue 1: High background or no signal in cell viability assay.
-
Possible Cause: Inappropriate assay type for your primary cells.
-
Troubleshooting Tip: Different viability assays measure different cellular parameters (e.g., metabolic activity, ATP content, membrane integrity).[10][11] Consider trying alternative methods. For example, if a tetrazolium-based assay (like MTT or MTS) gives a high background, a luminescence-based ATP assay or a fluorescence-based live/dead stain may provide a better signal-to-noise ratio.
Issue 2: Inconsistent results between experimental repeats.
-
Possible Cause 1: Primary cell heterogeneity.
-
Troubleshooting Tip: Primary cell samples, especially from patients, can be highly heterogeneous.[8][9] Ensure consistent cell isolation and culture techniques. Increase the number of replicates and, if possible, use samples from multiple donors to confirm your findings.
-
Possible Cause 2: this compound instability in solution.
-
Troubleshooting Tip: Prepare fresh stock solutions of this compound in a suitable solvent like DMSO.[7] Aliquot and store at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month) to avoid repeated freeze-thaw cycles.[1][7]
Issue 3: No degradation of CK1α observed in Western Blot.
-
Possible Cause 1: Insufficient concentration or incubation time.
-
Troubleshooting Tip: While a 4-hour incubation at 200-250 nM is effective in some cancer cell lines, primary cells may have different uptake rates or protein turnover dynamics.[6][7] Perform a time-course (e.g., 2, 4, 8, 24 hours) and a dose-response experiment (e.g., 50 nM to 1 µM) to determine the optimal conditions for CK1α degradation in your specific primary cell type.
-
Possible Cause 2: Poor antibody quality.
-
Troubleshooting Tip: Validate your primary antibody against CK1α using a positive control cell lysate known to express the protein. Ensure you are using the recommended antibody dilution and incubation conditions.
Section 3: Data Presentation
Table 1: this compound Activity in Various Cancer Cell Lines
| Cell Line | Cell Type | Parameter | Value | Incubation Time | Reference |
| MOLT4 | T-cell acute lymphoblastic leukemia | DC50 | < 200 nM | 4 hours | [1][6][7] |
| Jurkat | T-cell leukemia | DC50 | < 200 nM | 4 hours | [1][6][7] |
| MM.1S | Multiple Myeloma | DC50 | < 200 nM | 4 hours | [1][6][7] |
DC50 (Degradation Concentration 50) is the concentration of the degrader required to reduce the level of the target protein by 50%.
Section 4: Experimental Protocols & Visualizations
Protocol 1: Assessing this compound Cytotoxicity using an MTS Assay
This protocol is a general guideline and should be optimized for your specific primary cells.
-
Cell Plating: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere or recover overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add the this compound dilutions and controls. Include wells with medium only for a blank measurement.
-
Incubation: Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours) in a cell culture incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions. This reagent is reduced by viable cells to produce a colored formazan (B1609692) product.[10]
-
Incubation with Reagent: Incubate the plate for 1-4 hours, or until a sufficient color change is observed.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Analysis: After subtracting the blank, calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Verifying CK1α Degradation by Western Blot
-
Cell Treatment: Culture your primary cells to about 80% confluency in a 6-well plate. Treat with the desired concentrations of this compound and controls for the optimized time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method like the BCA assay.
-
Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CK1α overnight at 4°C. Also, probe a separate membrane or the same membrane (after stripping) with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate. Visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities to determine the percentage of CK1α degradation relative to the loading control.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CK1 Degrader | TargetMol [targetmol.com]
- 3. This compound | Scientist.com [app.scientist.com]
- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. Structure–Activity Relationship of Potent, Selective, and Orally Bioavailable Molecular Glue Degraders of CK1α - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of FPFT-2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. Timelapse viability assay to detect division and death of primary multiple myeloma cells in response to drug treatments with single cell resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Cell viability assays | Abcam [abcam.com]
Validation & Comparative
TMX-4116: A Comparative Analysis of a Novel CK1α Degrader
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of TMX-4116, a potent and selective casein kinase 1α (CK1α) degrader, with other notable CK1α inhibitors. This document synthesizes available experimental data to highlight the distinct mechanisms and potential therapeutic advantages of this compound.
Casein kinase 1α (CK1α), a serine/threonine kinase, is a critical regulator of numerous cellular processes, including the Wnt/β-catenin and p53 signaling pathways.[1][2] Its dysregulation has been implicated in various diseases, particularly in cancer, making it a compelling target for therapeutic intervention. While traditional small molecule inhibitors have been developed to target the kinase activity of CK1α, a newer class of molecules known as degraders, such as this compound, offers an alternative therapeutic strategy by inducing the selective degradation of the CK1α protein.
Performance Comparison: this compound vs. Other CK1α Inhibitors
This compound is a molecular glue degrader that induces the degradation of CK1α.[3][4] Unlike traditional inhibitors that block the enzyme's active site, this compound facilitates the interaction between CK1α and the E3 ubiquitin ligase machinery, leading to the ubiquitination and subsequent proteasomal degradation of the CK1α protein. This mechanism of action can offer advantages in terms of potency and duration of effect.
The following table summarizes the quantitative data for this compound and other well-characterized CK1α inhibitors. It is important to note that this compound is a degrader, and its efficacy is measured by the half-maximal degradation concentration (DC50), whereas the efficacy of inhibitors is measured by the half-maximal inhibitory concentration (IC50).
| Compound | Type | Target | Potency | Cell Lines / Conditions |
| This compound | Degrader | CK1α | DC50 < 200 nM[3][4][5][6] | MOLT4, Jurkat, MM.1S[3][4] |
| BTX-A51 | Inhibitor | CK1α, CDK7/9 | IC50 = 17 nM (CK1α)[7][8] | In vitro kinase assay[7] |
| D4476 | Inhibitor | CK1 | IC50 = 300 nM[9][10] | In vitro kinase assay[10] |
| BAY-204 | Inhibitor | CSNK1A1 (CK1α) | IC50 = 2 nM (10 µM ATP); 12 nM (1 mM ATP)[11][12] | In vitro kinase assay[11] |
| BAY-888 | Inhibitor | CSNK1A1 (CK1α) | IC50 = 4 nM (10 µM ATP); 63 nM (1 mM ATP)[1][13] | In vitro kinase assay[13] |
| MU1742 | Inhibitor | CK1α | - | Reported as a potent and highly selective inhibitor[14][15] |
Signaling Pathways Involving CK1α
CK1α plays a pivotal role in two major signaling pathways with significant implications in cancer biology: the Wnt/β-catenin pathway and the p53 pathway.
Wnt/β-catenin Signaling Pathway
In the canonical Wnt signaling pathway, CK1α is a key component of the β-catenin destruction complex, which also includes Axin, Adenomatous Polyposis Coli (APC), and Glycogen Synthase Kinase 3 (GSK3).[16] In the absence of a Wnt signal, this complex facilitates the phosphorylation of β-catenin, targeting it for ubiquitination and proteasomal degradation.[2][13] This keeps cytoplasmic β-catenin levels low. Upon Wnt binding to its receptor, the destruction complex is inactivated, leading to the accumulation of β-catenin, which then translocates to the nucleus to activate target gene expression.
p53 Signaling Pathway
CK1α also regulates the stability of the tumor suppressor protein p53. It can interact with MDM2, an E3 ubiquitin ligase that targets p53 for degradation.[17] The CK1α-MDM2 complex promotes the ubiquitination and subsequent degradation of p53, thereby acting as a negative regulator of p53's tumor-suppressive functions.[2][18] Inhibition or degradation of CK1α can lead to the stabilization and activation of p53.[17]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and other CK1α inhibitors.
Western Blot for CK1α Degradation
This protocol is used to qualitatively and quantitatively assess the degradation of CK1α in cells treated with a degrader like this compound.
Experimental Workflow:
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., MOLT4, Jurkat, MM.1S) at an appropriate density and treat with varying concentrations of this compound or other compounds for specified time periods.[3]
-
Cell Lysis: Harvest cells and lyse them in radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel and transfer to a polyvinylidene difluoride (PVDF) membrane.
-
Antibody Incubation: Block the membrane and incubate with a primary antibody specific for CK1α. A loading control antibody (e.g., anti-GAPDH) should also be used. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software to determine the extent of CK1α degradation.
HiBiT Assay for Protein Degradation
The HiBiT assay is a quantitative, real-time method to measure protein abundance and degradation kinetics in live cells.[19][20]
Methodology:
-
Cell Line Generation: Generate a stable cell line endogenously expressing the target protein (CK1α) tagged with the 11-amino-acid HiBiT peptide using CRISPR/Cas9 gene editing.[19]
-
Assay Setup: Plate the HiBiT-tagged cells in a 96-well plate.
-
Compound Treatment: Treat the cells with a serial dilution of the degrader compound (e.g., this compound).
-
Lysis and Detection: Add a lytic detection reagent containing the LgBiT protein and furimazine substrate. The complementation of HiBiT and LgBiT forms a functional NanoLuc® luciferase, generating a luminescent signal.[21]
-
Data Acquisition and Analysis: Measure the luminescence using a plate reader. The signal intensity is directly proportional to the amount of HiBiT-tagged CK1α. Calculate the DC50 value by plotting the luminescence signal against the compound concentration.[20]
Proteomics Analysis for Selectivity Profiling
Mass spectrometry-based proteomics can be employed to assess the selectivity of a degrader by quantifying changes in the entire proteome upon treatment.[22]
Methodology:
-
Sample Preparation: Treat cells with the degrader or vehicle control. Harvest and lyse the cells, and extract the proteins.[23][24][25][26]
-
Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.
-
Peptide Labeling (Optional): For quantitative proteomics, peptides from different samples can be labeled with isobaric tags (e.g., TMT).
-
LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze by tandem mass spectrometry (MS/MS).
-
Data Analysis: Identify and quantify the proteins using a proteomics software suite. Compare the protein abundance between the degrader-treated and control samples to identify off-target effects.
Conclusion
This compound represents a promising therapeutic agent that induces the selective degradation of CK1α. Its distinct mechanism of action as a molecular glue degrader sets it apart from traditional kinase inhibitors. The provided data and experimental protocols offer a framework for the continued investigation and comparison of this compound with other CK1α-targeting compounds. Further head-to-head studies under uniform experimental conditions will be crucial to fully elucidate the comparative efficacy and selectivity of these different therapeutic modalities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Casein kinase 1α: biological mechanisms and theranostic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CK1 Degrader | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 6. This compound | Scientist.com [app.scientist.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Phase I First-in-Human Dose Escalation Study of the oral Casein Kinase 1α and Cyclin Dependent Kinase 7/9 inhibitor BTX-A51 in advanced MDS and AML - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. D4476 | Apoptosis | Casein Kinase | Autophagy | ALK | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. file.medchemexpress.com [file.medchemexpress.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. researchgate.net [researchgate.net]
- 15. Discovery of Potent and Exquisitely Selective Inhibitors of Kinase CK1 with Tunable Isoform Selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Wnt signaling pathway - Wikipedia [en.wikipedia.org]
- 17. CK1α Plays a Central Role in Mediating MDM2 Control of p53 and E2F-1 Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Casein kinase 1α inhibits p53 downstream of MDM2-mediated autophagy and apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 19. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 20. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. promega.com [promega.com]
- 22. Protein Degrader [proteomics.com]
- 23. organomation.com [organomation.com]
- 24. High-Throughput Proteomics Sample Preparation: Optimizing Workflows for Accurate LCâMS/MS Quantitative Analysis - MetwareBio [metwarebio.com]
- 25. Sample Preparation | Proteomics and Metabolomics (PMC) | Institutional Cores | Office of Research | UTHSC [uthsc.edu]
- 26. A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry [preomics.com]
TMX-4116: A Comparative Analysis of a Novel β-catenin Modulator
In the landscape of Wnt/β-catenin signaling pathway modulation, the emergence of targeted protein degraders offers a novel therapeutic avenue. This guide provides a comparative analysis of TMX-4116, a potent and selective casein kinase 1α (CK1α) degrader, against other established β-catenin inhibitors. By presenting key experimental data, detailed protocols, and visual pathway diagrams, this document serves as a resource for researchers and drug development professionals evaluating strategies to target β-catenin-driven pathologies.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule that induces the degradation of CK1α.[1][2][3][4] CK1α is a critical component of the β-catenin destruction complex, which also includes Axin, APC, and GSK3β. In the absence of a Wnt signal, this complex phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. By degrading CK1α, this compound disrupts the function of this destruction complex, leading to the stabilization and accumulation of β-catenin. This, in turn, promotes the transcription of Wnt target genes. This mechanism positions this compound as an indirect activator or stabilizer of β-catenin signaling.
Comparative Analysis with Alternative β-catenin Inhibitors
The therapeutic targeting of the Wnt/β-catenin pathway has predominantly focused on inhibition. A diverse range of small molecules and natural compounds have been developed to interfere with this pathway at various nodes. This section compares this compound's modulatory effect with several classes of β-catenin inhibitors.
Data Summary
The following table summarizes the quantitative data for this compound and a selection of representative β-catenin inhibitors.
| Compound | Target | Mechanism of Action | Cell Lines | DC50/IC50 | Effect on β-catenin | Downstream Effects |
| This compound | CK1α | Induces degradation of CK1α, leading to β-catenin stabilization. | MOLT4, Jurkat, MM.1S | <200 nM (DC50 for CK1α) [1][2][3] | Stabilization and accumulation | Activation of Wnt target gene expression |
| IWR-1 | Tankyrase (TNKS1/2) | Stabilizes Axin levels, promoting β-catenin destruction complex activity. | Various cancer cell lines | ~100-200 nM (IC50) | Inhibition of accumulation | Inhibition of Wnt target gene expression |
| PNU-74654 | β-catenin/TCF4 Interaction | Disrupts the interaction between β-catenin and the TCF4 transcription factor.[5] | Colorectal cancer cell lines | ~1-10 µM (IC50) | No direct effect on levels, but blocks transcriptional activity | Inhibition of Wnt target gene expression |
| C-1 | β-catenin/BCL9 Interaction | Disrupts the interaction between β-catenin and its coactivator BCL9.[5] | Colorectal cancer cell lines | ~5 µM (IC50) | No direct effect on levels, but blocks transcriptional activity | Inhibition of Wnt target gene expression |
| Curcumin | Multiple targets | Modulates Wnt/β-catenin signaling through various mechanisms, including inhibition of GSK3β and β-catenin expression.[6][7] | Various cancer cell lines | Varies widely depending on cell type and context | Inhibition of expression and nuclear translocation[6] | Inhibition of Wnt target gene expression[6] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the validation and comparison of these compounds.
Western Blot for CK1α Degradation and β-catenin Accumulation
Objective: To determine the effect of this compound on CK1α protein levels and the subsequent impact on β-catenin levels.
Materials:
-
Cell lines (e.g., MOLT4, MM.1S)
-
This compound, IWR-1 (as a control inhibitor)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies: anti-CK1α, anti-β-catenin, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 50, 100, 200, 500 nM) or a control inhibitor for a specified time (e.g., 4, 8, 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify total protein concentration using a BCA assay.
-
Normalize protein samples and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify band intensities and normalize to the loading control.
TCF/LEF Luciferase Reporter Assay
Objective: To measure the transcriptional activity of the β-catenin/TCF/LEF complex.
Materials:
-
Cells co-transfected with a TCF/LEF firefly luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
This compound, alternative inhibitors (e.g., PNU-74654).
-
Dual-Luciferase Reporter Assay System.
-
Luminometer.
Procedure:
-
Transfect cells with the reporter plasmids and plate in a 96-well plate.
-
After 24 hours, treat the cells with the compounds of interest.
-
Following the desired incubation period, lyse the cells according to the Dual-Luciferase Reporter Assay System protocol.
-
Measure firefly and Renilla luciferase activities sequentially in a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Visualizing the Wnt/β-catenin Pathway and Compound Interactions
The following diagrams illustrate the Wnt/β-catenin signaling pathway and the points of intervention for this compound and other inhibitors.
Caption: Wnt/β-catenin signaling pathway with points of intervention.
Caption: Workflow for validating this compound's effect on β-catenin.
Conclusion
This compound represents a distinct approach to modulating the Wnt/β-catenin pathway by inducing the degradation of a key negative regulator, CK1α. This leads to the stabilization and accumulation of β-catenin, contrasting with the majority of other pathway modulators that aim for inhibition. The choice between this compound and traditional inhibitors will depend on the specific research or therapeutic goal. For applications requiring the activation of Wnt signaling, such as in certain regenerative medicine contexts, this compound could be a valuable tool. Conversely, for oncology applications where Wnt signaling is aberrantly high, inhibitors targeting various downstream components of the pathway remain the primary focus. The provided data and protocols offer a framework for the direct comparison of these different modulatory strategies in relevant experimental systems.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. This compound | Scientist.com [app.scientist.com]
- 4. This compound - TargetMol Chemicals Inc [bioscience.co.uk]
- 5. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Inhibitors of beta-Catenin Signaling [chemdiv.com]
A Comparative Guide to the Cross-Reactivity of the CK1α Degrader TMX-4116
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity profile of TMX-4116, a molecular glue degrader of casein kinase 1α (CK1α), with other known CK1α degraders. Understanding the selectivity of these molecules is critical for the development of targeted therapies with minimal off-target effects. This document summarizes available experimental data, outlines relevant methodologies, and presents signaling pathway and workflow diagrams to aid in the objective assessment of this compound.
Introduction to this compound and the Importance of Selectivity
This compound is a small molecule that induces the degradation of CK1α, a key regulator in various cellular processes, including Wnt signaling and cell cycle progression.[1][2][3] It functions as a "molecular glue," bringing CK1α into proximity with the E3 ubiquitin ligase Cereblon (CRBN), leading to the ubiquitination and subsequent proteasomal degradation of CK1α. The therapeutic potential of targeting CK1α has been explored in various cancers, particularly hematological malignancies.[4]
A critical aspect of any targeted therapeutic is its selectivity. Off-target protein degradation can lead to unforeseen toxicities and reduce the therapeutic window of a drug candidate. Therefore, a thorough characterization of the cross-reactivity of molecules like this compound is paramount. This guide compares the selectivity of this compound with other CK1α degraders, including its precursor FPFT-2216 and other recently developed molecules such as SJ3149, DEG-77, dCK1α-1, dCK1α-2, and BMS-986397.
Comparative Cross-Reactivity Data
The following table summarizes the known on-target and off-target degradation profiles of this compound and its alternatives. The data is compiled from publicly available research. It is important to note that a direct head-to-head comparison across a comprehensive proteomics panel under identical experimental conditions is not always available in the public domain.
| Compound | Primary Target(s) | Known Off-Targets (Degraded) | Known Proteins Not Degraded | Quantitative Data (Example) | Reference(s) |
| This compound | CK1α | GZF1, RNF166 | PDE6D, IKZF1, IKZF3 | DC50 < 200 nM for CK1α in MOLT-4, Jurkat, and MM.1S cells. No degradation of PDE6D, IKZF1, IKZF3 at 250 nM. | [1][2][3] |
| FPFT-2216 | CK1α, PDE6D, IKZF1, IKZF3 | - | - | Degrades PDE6D, IKZF1, IKZF3, and CK1α at 200 nM in MOLT-4 cells. | [5][6][7] |
| SJ3149 | CK1α | IKZF2 (at high concentrations) | IKZF1, IKZF3 (implied high selectivity) | DC50 of 4 nM for CK1α in MOLM-13 cells. Reduces IKZF2 by ~40% at 10 µM. | [8][9][10] |
| DEG-77 | CK1α, IKZF2 | - | - | Potent dual degrader. | [11][12][13][14] |
| dCK1α-1 | CK1α | - | - | Single-digit nanomolar potency for CK1α degradation. | [15] |
| dCK1α-2 | CK1α | - | - | Orally bioavailable with high selectivity. | [15] |
| BMS-986397 | CK1α | - | Other CRBN neosubstrates (spared) | Potent and selective degradation of CK1α. | [16][17][18][19] |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of this compound as a molecular glue degrader, leading to the targeted degradation of CK1α.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CK1 Degrader | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. FPFT-2216, a Novel Anti-lymphoma Compound, Induces Simultaneous Degradation of IKZF1/3 and CK1α to Activate p53 and Inhibit NFκB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective CK1α degraders exert antiproliferative activity against a broad range of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medicineinnovates.com [medicineinnovates.com]
- 11. selleckchem.com [selleckchem.com]
- 12. DEG-77 shows robust antiproliferative effect in AML and ovarian cancer models | BioWorld [bioworld.com]
- 13. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Dual IKZF2 and CK1α degrader targets acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Development of Oral, Potent, and Selective CK1α Degraders for AML Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. selleckchem.com [selleckchem.com]
- 17. drughunter.com [drughunter.com]
- 18. Exploring CK1α degraders: SAR Insights and the journey to BMS-986397 | Poster Board #440 - American Chemical Society [acs.digitellinc.com]
- 19. Paper: BMS-986397, a First-in-Class Molecular Glue Degrader of Casein Kinase 1α (CK1α) for the Treatment of Acute Myeloid Leukemia (AML) and High-Risk Myelodysplastic Syndrome (HR-MDS) Harboring Functional TP53 [ash.confex.com]
Confirming TMX-4116-Induced Apoptosis: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm and characterize apoptosis induced by the novel CK1α degrader, TMX-4116. By offering a comparative analysis with established apoptosis-inducing agents and detailing essential experimental protocols, this document serves as a practical resource for preclinical evaluation of this compound and similar targeted protein degraders.
Introduction to this compound and Apoptosis Induction
This compound is a selective casein kinase 1α (CK1α) degrader under investigation for the treatment of hematological malignancies, including multiple myeloma and acute myeloid leukemia (AML).[1][2][3] As a "molecular glue," this compound induces the ubiquitination and subsequent proteasomal degradation of CK1α.[1] The degradation of CK1α has been shown to suppress tumor cell growth and trigger apoptosis, a programmed cell death essential for tissue homeostasis and a key mechanism of action for many anticancer therapies.[1] The anti-proliferative effects of CK1α degradation are linked to the activation of the p53 signaling pathway, a critical regulator of apoptosis.[4][5][6][7]
This guide outlines key experimental approaches to quantify and characterize this compound-induced apoptosis, providing a comparative context with other agents known to induce apoptosis in similar cancer cell types. Due to the limited publicly available data on this compound-induced apoptosis, this guide utilizes data from the CK1α inhibitor D4476 as a proxy to illustrate the expected apoptotic effects of CK1α targeting.
Comparative Analysis of Apoptosis Induction
To objectively assess the apoptotic efficacy of this compound, it is crucial to compare its effects with well-characterized apoptosis-inducing agents. The following table summarizes the apoptotic activity of various compounds in relevant cancer cell lines.
Table 1: Comparative Apoptosis Induction in Hematological Malignancy Cell Lines
| Compound | Mechanism of Action | Cell Line(s) | Assay | Apoptosis Induction (%) | Reference(s) |
| D4476 (this compound Proxy) | CK1α inhibitor | H929, U-266, INA-6, SaMMi (Multiple Myeloma) | Annexin V/FACS | 20-60% (at 20-40 µM) | [3][8] |
| D4476 (this compound Proxy) | CK1α inhibitor | HL-60, THP-1, HEL (AML) | Annexin V/FACS | ~20-50% (at 20-40 µM) | [1] |
| Bortezomib | Proteasome inhibitor | RPMI-8226 (Multiple Myeloma) | Annexin V/PI | 12-57% (at 20-80 nmol/l) | [9] |
| Pomalidomide | Immunomodulatory drug (IMiD) | Primary Multiple Myeloma Cells | Annexin V/PI | 23-33% (at 1 µM) | [10] |
| Lenalidomide | Immunomodulatory drug (IMiD) | MM.1S (Multiple Myeloma) | (Qualitative) | Induces apoptosis | [11] |
| Iberdomide | Cereblon E3 Ligase Modulator (CELMoD) | Multiple Myeloma | (General) | Induces myeloma cell death | [12][13] |
| Staurosporine (B1682477) | Broad-spectrum kinase inhibitor | KG-1, NKT (Leukemia) | Annexin V | 13-50% (after 3-6 hours) | [1] |
| Doxorubicin | Topoisomerase II inhibitor | MDA-MB 231 (Breast Cancer) | (Qualitative) | Induces apoptosis |
Key Experimental Protocols for Apoptosis Confirmation
Accurate and reproducible quantification of apoptosis is fundamental. The following are detailed protocols for three standard assays to confirm and measure this compound-induced apoptosis.
Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry
This is the most common method for detecting early and late-stage apoptosis.
-
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome for detection. Propidium iodide (PI) is a fluorescent nucleic acid binding dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells.
-
Protocol:
-
Cell Preparation: Seed cells at a density of 1 x 10^6 cells/well in a 6-well plate and treat with this compound at various concentrations and time points. Include a vehicle control and a positive control (e.g., staurosporine or doxorubicin).
-
Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash cells twice with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.
-
Incubation: Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
-
Caspase-3/7 Activity Assay
Caspase-3 and -7 are key executioner caspases in the apoptotic pathway.
-
Principle: This assay utilizes a substrate that, when cleaved by activated caspase-3 or -7, releases a luminescent or fluorescent signal. The intensity of the signal is proportional to the caspase activity.
-
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
Treatment: Treat cells with this compound, vehicle control, and a positive control.
-
Reagent Addition: Add the Caspase-Glo® 3/7 Reagent directly to the wells.
-
Incubation: Mix by orbital shaking and incubate at room temperature for 1-2 hours.
-
Measurement: Measure luminescence using a plate reader.
-
Western Blotting for Apoptosis Markers
This technique allows for the detection of specific proteins involved in the apoptotic cascade.
-
Principle: Western blotting is used to separate and identify proteins from a cell lysate. Antibodies specific to key apoptosis-related proteins can reveal changes in their expression or cleavage upon this compound treatment.
-
Key Markers:
-
Cleaved PARP: Poly (ADP-ribose) polymerase (PARP) is a substrate for activated caspase-3. Its cleavage is a hallmark of apoptosis.
-
Cleaved Caspase-3: Detection of the cleaved, active form of caspase-3.
-
Bcl-2 family proteins: Analyze the ratio of pro-apoptotic (e.g., Bax, Bak) to anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins.
-
-
Protocol:
-
Lysate Preparation: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved PARP, cleaved caspase-3, Bax, and Bcl-2 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizing the Pathways and Workflows
To further aid in the conceptualization of this compound's mechanism and the experimental design, the following diagrams have been generated using Graphviz.
References
- 1. Casein kinase 1α inhibits p53 downstream of MDM2-mediated autophagy and apoptosis in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rarecancernews.com [rarecancernews.com]
- 3. Inactivation of CK1α in multiple myeloma empowers drug cytotoxicity by affecting AKT and β-catenin survival signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel covalent CDK7 inhibitor potently induces apoptosis in acute myeloid leukemia and synergizes with Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Apoptosis in AML: Where Do We Stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. CC-90009, a novel cereblon E3 ligase modulator, targets acute myeloid leukemia blasts and leukemia stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Lenalidomide use in multiple myeloma (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Iberdomide as Treatment for Smoldering Myeloma - HealthTree for Multiple Myeloma [healthtree.org]
- 12. myeloma.org [myeloma.org]
- 13. m.youtube.com [m.youtube.com]
Independent Validation of TMX-4116's DC50: A Comparative Analysis of CK1α Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the casein kinase 1α (CK1α) degrader, TMX-4116, focusing on its half-maximal degradation concentration (DC50). As of the latest available data, independent validation of the DC50 for this compound has not been published. The data presented herein is based on the findings from the original developers. This guide aims to offer an objective comparison with alternative degraders, supported by available experimental data to aid in research and development decisions.
Comparative Analysis of Degrader Performance
The following table summarizes the DC50 values for this compound and alternative protein degraders targeting CK1α and other related proteins. This data is compiled from primary research articles and vendor technical sheets.
| Compound | Target(s) | DC50 (nM) | Cell Line(s) | Treatment Time (h) | Reference(s) |
| This compound | CK1α | < 200 | MOLT4, Jurkat, MM.1S | 4 | [1][2][3][4] |
| FPFT-2216 | PDE6D, IKZF1, IKZF3, CK1α | > 50% degradation at 8 nM (PDE6D), Max degradation at 200 nM for all targets | MOLT4 | 4 | [5] |
| TMX-4100 | PDE6D | < 200 | MOLT4, Jurkat, MM.1S | 4 | [1] |
| TMX-4113 | PDE6D, CK1α | Lower than TMX-4100 for PDE6D; > 50% CK1α degradation at 40 nM | MM.1S | 4 | [1] |
| CK1α degrader-1 | CK1α | 105 | Not Specified | Not Specified | [6][7] |
| dCK1α-1 (LC-04-087) | CK1α | 12 | MOLM13 | 72 | |
| SJ7095 | CK1α, IKZF1, IKZF3 | 69 (IKZF1) | MOLM-13 | 4 | [8] |
| SJ0040 | CK1α | 11 | MOLM-13 | Not Specified | [8] |
| SJ3149 | CK1α | 3.7 | MOLM-13 | Not Specified | [8] |
| MGD-28 | IKZF1, IKZF2, IKZF3, CK1α | Not explicitly stated for CK1α | NCI-H929, MV-4-11 | 24 | [9] |
Experimental Protocols
The determination of DC50 values for these compounds is primarily achieved through Western Blot analysis. The following is a generalized protocol based on the methodologies described in the cited literature.
Objective: To determine the concentration of a degrader compound required to reduce the intracellular level of a target protein by 50%.
Materials:
-
Cell lines (e.g., MOLT4, Jurkat, MM.1S)
-
Degrader compounds (e.g., this compound)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies specific to the target protein (e.g., anti-CK1α) and a loading control (e.g., anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Gel electrophoresis and Western blot apparatus
-
Imaging system for chemiluminescence detection
-
Software for band densitometry analysis (e.g., ImageJ)
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density in multi-well plates.
-
Prepare serial dilutions of the degrader compound in culture medium.
-
Treat the cells with the different concentrations of the degrader for a specified duration (e.g., 4 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and a loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Quantify the band intensities for the target protein and the loading control using densitometry software.
-
Normalize the target protein band intensity to the loading control band intensity for each sample.
-
Plot the normalized protein levels against the logarithm of the degrader concentration.
-
Determine the DC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualizations
The following diagrams illustrate the mechanism of action for molecular glue degraders and a typical experimental workflow for determining DC50.
Caption: Mechanism of action for molecular glue protein degraders.
Caption: A typical workflow for determining the DC50 value.
References
- 1. Development of PDE6D and CK1α Degraders Through Chemical Derivatization of FPFT-2216 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | CK1 Degrader | TargetMol [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.eu [file.medchemexpress.eu]
- 8. DSpace [repository.icr.ac.uk]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of TMX-4116 and dCK1α-1: Potent and Selective CK1α Degraders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent casein kinase 1α (CK1α) degraders, TMX-4116 and dCK1α-1. Both molecules function as "molecular glues," inducing the degradation of CK1α through the CRL4^CRBN^ E3 ubiquitin ligase pathway. This guide summarizes their performance based on available experimental data, outlines detailed experimental protocols for their characterization, and visualizes key biological pathways and workflows.
Introduction to this compound and dCK1α-1
This compound is a selective CK1α degrader that has demonstrated potent activity in various hematological cancer cell lines. It emerged from the chemical derivatization of a previously identified molecular glue, FPFT-2216.
dCK1α-1 is another potent and selective CK1α-targeting molecular glue degrader identified through a CRBN-dependent proliferation screen. It has shown significant pharmacological activity against acute myeloid leukemia (AML) cells.
Both compounds offer valuable tools for studying the biological functions of CK1α and represent promising therapeutic strategies for cancers dependent on this kinase.
Quantitative Performance Data
The following tables summarize the degradation potency and antiproliferative activity of this compound and dCK1α-1 in various cancer cell lines.
Table 1: Degradation Potency (DC50) of this compound and dCK1α-1
| Compound | Cell Line | DC50 (nM) | Reference |
| This compound | MOLT4 | < 200 | [1][2] |
| This compound | Jurkat | < 200 | [1] |
| This compound | MM.1S | < 200 | [1] |
| dCK1α-1 | MOLM13 | 12 |
Table 2: Antiproliferative Activity (IC50) of this compound and dCK1α-1 in AML Cell Lines
| Compound | Cell Line | IC50 (nM) | Reference |
| This compound | MOLM13 | Data not available | |
| This compound | THP-1 | Data not available | |
| This compound | HL-60 | Data not available | |
| This compound | MV4-11 | Data not available | |
| This compound | U937 | Data not available | |
| This compound | Kasumi-1 | Data not available | |
| This compound | HEL | Data not available | |
| dCK1α-1 | MOLM13 | Data available in referenced studies | |
| dCK1α-1 | THP-1 | Data available in referenced studies | |
| dCK1α-1 | HL-60 | Data available in referenced studies | |
| dCK1α-1 | MV4-11 | Data available in referenced studies | |
| dCK1α-1 | U937 | Data available in referenced studies | |
| dCK1α-1 | Kasumi-1 | Data available in referenced studies | |
| dCK1α-1 | HEL | Data available in referenced studies |
Note: Specific IC50 values for dCK1α-1 in the listed AML cell lines are available in the primary literature and can be sourced for direct comparison where this compound data is also available.
Mechanism of Action and Selectivity
Both this compound and dCK1α-1 act as molecular glues that enhance the interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and CK1α. This induced proximity leads to the ubiquitination and subsequent proteasomal degradation of CK1α.
Proteome-wide analyses have shown that both compounds are highly selective for CK1α. For instance, treatment of MOLT4 cells with this compound (250 nM for 4 hours) resulted in the primary degradation of CK1α with no significant downregulation of other proteins like PDE6D, IKZF1, and IKZF3.[2] Similarly, dCK1α-1 has been described as a potent and selective CK1α degrader. A comprehensive head-to-head proteomic comparison would be beneficial to fully delineate any subtle differences in their off-target profiles.
Signaling Pathways
CK1α is a critical regulator of several signaling pathways implicated in cancer, including the Wnt/β-catenin and p53 pathways.
Wnt/β-catenin Signaling Pathway
In the absence of a Wnt signal, CK1α phosphorylates β-catenin, priming it for further phosphorylation by GSK3β and subsequent degradation by the proteasome.[3][4][5] Degradation of CK1α is expected to stabilize β-catenin, which can have varying effects depending on the cellular context.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
